4-Methylbenzo[d]thiazol-2(3H)-one
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-methyl-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)9-8(10)11-6/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIYZXCYLAJOFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509447 | |
| Record name | 4-Methyl-1,3-benzothiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73443-84-2 | |
| Record name | 4-Methyl-1,3-benzothiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylbenzo[d]thiazol-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Methylbenzo[d]thiazol-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis routes for 4-Methylbenzo[d]thiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide provides a comparative analysis of synthetic pathways, detailed experimental protocols, and a visual representation of the general synthetic workflow.
Core Synthesis Strategies
The synthesis of this compound can be efficiently achieved through a two-step process commencing from the readily available starting material, o-toluidine. The primary strategy involves the initial formation of a 2-substituted-4-methylbenzothiazole intermediate, followed by conversion to the target ketone. Two main pathways are highlighted:
-
Via 4-Methyl-2-aminobenzothiazole: This route involves the synthesis of 4-methyl-2-aminobenzothiazole from o-toluidine, followed by a base-mediated rearrangement and cyclization to yield the desired product.
-
Via 4-Methyl-2-mercaptobenzothiazole: An alternative pathway proceeds through the formation of 4-methyl-2-mercaptobenzothiazole, which can then be oxidized to this compound.
The selection of a particular route may depend on factors such as reagent availability, scalability, and desired purity of the final product.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of this compound, providing a basis for comparison of the different routes.
| Step | Reactants | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity/Melting Point (°C) |
| Route 1: Step 1 Synthesis of o-Tolylthiourea | o-Toluidine, Ammonium thiocyanate | Aqueous HCl | - | Reflux | 2 | High | - |
| Route 1: Step 2 Synthesis of 4-Methyl-2-aminobenzothiazole hydrochloride | o-Tolylthiourea, Chlorine | Methylene chloride | None | -1 to Reflux | 1-2 | 95.8 | - |
| Route 1: Step 3 Synthesis of this compound | 4-Methyl-2-aminobenzothiazole, Sodium hydroxide | Glycerol | - | 130 | 12 | Good | - |
| Route 2: Step 1 Synthesis of 4-Methyl-2-mercaptobenzothiazole | o-Toluidine, Sulfur, Carbon disulfide | None | - | 275 | 2.5 | 46 | 161-173 |
| Route 2: Step 2 Oxidation to this compound | 4-Methyl-2-mercaptobenzothiazole, Molecular oxygen | Acetic acid | FeCl₂ | 90-150 | - | 85 | - |
Experimental Protocols
Route 1: From 4-Methyl-2-aminobenzothiazole
Step 1: Synthesis of o-Tolylthiourea
This initial step involves the reaction of o-toluidine with a thiocyanate salt in an acidic medium to form the corresponding thiourea derivative.
Step 2: Synthesis of 4-Methyl-2-aminobenzothiazole Hydrochloride [1]
-
Materials: o-Tolylthiourea, Methylene chloride, Chlorine gas.
-
Procedure:
-
Suspend o-tolylthiourea in methylene chloride and cool the mixture to approximately -1°C.
-
Introduce chlorine gas into the stirred reaction mixture through a gas inlet tube.
-
The hydrochloride salt of 4-methyl-2-aminobenzothiazole will crystallize out, accompanied by the evolution of hydrogen chloride gas.
-
After the introduction of chlorine is complete, heat the mixture to reflux for 1-2 hours to drive off the remaining hydrogen chloride.
-
Cool the reaction mixture and filter to isolate the 4-methyl-2-aminobenzothiazole hydrochloride.
-
The product can be neutralized with an alkali solution (e.g., sodium hydroxide in water) to yield the free base, 4-methyl-2-aminobenzothiazole.
-
Step 3: Synthesis of this compound [2]
-
Materials: 4-Methyl-2-aminobenzothiazole, Solid sodium hydroxide, Glycerol, Activated carbon, 30% aqueous hydrochloric acid, Ice water.
-
Procedure:
-
Combine 82 parts of 4-methyl-2-aminobenzothiazole, 50 parts of solid sodium hydroxide, and 75 parts of glycerol.
-
Stir the mixture at 130°C for 12 hours.
-
Slowly pour the hot reaction mixture into 1000 parts of ice water to precipitate the sodium salt of the intermediate.
-
Add 2.5 parts of activated carbon to the solution and clarify by filtration.
-
To the filtrate, add 250 parts of a 30% aqueous hydrochloric acid solution.
-
Heat the mixture to 85-90°C for 15 minutes with stirring, then cool to 20°C.
-
The precipitated this compound is isolated by filtration, washed with water, and dried.
-
Route 2: From 4-Methyl-2-mercaptobenzothiazole
Step 1: Synthesis of 4-Methyl-2-mercaptobenzothiazole [3]
-
Materials: o-Toluidine, Sulfur, Carbon disulfide, Sodium hydroxide, Hydrochloric acid.
-
Procedure:
-
In a suitable reactor, charge o-toluidine (27 g), sulfur (8 g), and carbon disulfide (22 g).
-
Heat the mixture to 275°C and maintain this temperature for 2.5 hours.
-
After cooling, treat the reaction mixture with a solution of sodium hydroxide (16 g) in water (200 g).
-
Remove any tar-like residue by decantation.
-
Acidify the decanted solution with hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash with water, and dry to obtain crude 4-methyl-2-mercaptobenzothiazole.
-
Step 2: Oxidation to this compound
-
Materials: 4-Methyl-2-mercaptobenzothiazole, Acetic acid, Ferric chloride (FeCl₂), Molecular oxygen.
-
Procedure:
-
Dissolve 4-methyl-2-mercaptobenzothiazole in acetic acid in the presence of a catalytic amount of ferric chloride.
-
Heat the reaction mixture to a temperature between 90°C and 150°C.
-
Introduce molecular oxygen into the reaction mixture. The reaction proceeds via the formation of sulfinic and sulfonic acid intermediates which decompose to the final product.
-
Upon completion of the reaction, the product can be isolated by standard work-up procedures.
-
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General synthesis pathways for this compound.
References
An In-Depth Technical Guide to the Physicochemical Properties of 4-Methylbenzo[d]thiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methylbenzo[d]thiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes a potential biological signaling pathway.
Core Physicochemical Properties
The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇NOS | |
| Molecular Weight | 165.21 g/mol | [1] |
| Boiling Point | 367.7 °C at 760 mmHg | [1] |
| Density | 1.03 g/cm³ | [1] |
| Vapor Pressure | 6.34 x 10⁻⁶ mmHg at 25°C | [1] |
| Melting Point | 137-139 °C (for the amine analogue, 2-amino-4-methylbenzothiazole) | [2] |
| Water Solubility | <0.1 g/100 mL at 24 °C (for the amine analogue, 2-amino-4-methylbenzothiazole) | [2] |
| pKa | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard experimental protocols for determining the key physicochemical properties discussed.
Melting Point Determination (Capillary Method)
This method is a standard procedure for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for pulverizing crystals)
Procedure:
-
Ensure the sample of this compound is pure and dry. If necessary, pulverize a small amount of the crystalline sample to a fine powder.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a controlled rate. For a preliminary, rapid determination, a faster heating rate can be used to estimate the approximate melting range.
-
For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 15-20°C below the estimated melting point, and then reduce the heating rate to 1-2°C per minute.
-
Observe the sample through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range.
-
A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.[3][4][5][6]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Apparatus:
-
Conical flasks or vials with stoppers
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of solid this compound to a series of flasks, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).
-
Seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the flasks for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the flasks to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the aliquot through a suitable membrane filter that does not adsorb the compound.
-
Dilute the filtrate with the solvent as necessary to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.[7][8][9][10]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker or titration vessel
-
Magnetic stirrer and stir bar
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., a co-solvent mixture like water-ethanol if solubility in pure water is low).
-
Place the solution in the titration vessel with the magnetic stir bar and immerse the calibrated pH electrode.
-
Begin stirring the solution gently.
-
If the compound is expected to be acidic, titrate with the standardized strong base solution. If it is expected to be basic, titrate with the standardized strong acid solution.
-
Add the titrant in small, precise increments and record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa can be determined from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve corresponds to the equivalence point, and the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the curve.[11][12][13][14][15]
Biological Activity and Signaling Pathways
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While the specific signaling pathways modulated by this compound are not extensively characterized, related compounds have been shown to interfere with key cellular processes. For instance, a novel benzothiazole derivative, PB11, has been demonstrated to induce apoptosis in human cancer cells by suppressing the PI3K/AKT signaling pathway.[16] This pathway is a critical regulator of cell survival, proliferation, and growth.
Below is a representative diagram illustrating the potential mechanism of action for a benzothiazole derivative targeting the PI3K/AKT pathway.
Figure 1: Hypothesized inhibition of the PI3K/AKT signaling pathway by this compound, leading to decreased cell survival and induction of apoptosis.
This diagram illustrates how a benzothiazole derivative might inhibit key kinases like PI3K and AKT, thereby disrupting the downstream signaling cascade that promotes cell survival and proliferation, and ultimately leading to apoptosis (programmed cell death). This represents a plausible mechanism of action for the observed anti-cancer effects of related compounds.
Further research is necessary to elucidate the precise molecular targets and signaling pathways directly affected by this compound.
References
- 1. This compound, CAS No. 73443-84-2 - iChemical [ichemical.com]
- 2. 4-Methylbenzo[d]thiazol-2-amine | CAS#:1477-42-5 | Chemsrc [chemsrc.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. pennwest.edu [pennwest.edu]
- 7. filab.fr [filab.fr]
- 8. who.int [who.int]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Solubility Measurements | USP-NF [uspnf.com]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. orientjchem.org [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 4-Methyl-2(3H)-benzothiazolone (CAS 73443-84-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic chemical data, synthesis, and potential biological significance of 4-Methyl-2(3H)-benzothiazolone (CAS 73443-84-2). The information is compiled from various scientific sources to support research and development activities.
Core Chemical Data
4-Methyl-2(3H)-benzothiazolone, also known as 2-Hydroxy-4-methylbenzothiazole, is a heterocyclic organic compound. Its core structure consists of a benzene ring fused to a thiazole ring, with a methyl group substitution on the benzene ring.
| Property | Value |
| CAS Number | 73443-84-2 |
| Molecular Formula | C₈H₇NOS |
| Molecular Weight | 165.21 g/mol |
| IUPAC Name | 4-methyl-1,3-benzothiazol-2(3H)-one |
| Synonyms | 2-Hydroxy-4-methylbenzothiazole, 4-Methyl-2-benzothiazolinone |
| Boiling Point | 367.7°C at 760 mmHg |
| Density | 1.03 g/cm³ |
| InChI Key | MAIYZXCYLAJOFK-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)SC(=O)N2 |
Synthesis Protocol
A documented method for the preparation of 2-hydroxy-benzothiazoles, including the 4-methyl derivative, involves the treatment of the corresponding 2-amino-benzothiazole compound with an alkali or alkaline earth metal hydroxide. This process is typically carried out in an alkali-resistant solvent with the substantial exclusion of water. The resulting salt of the ortho-mercapto-N-phenylurea compound is then cyclized using an acid to yield the final 2-hydroxy-benzothiazole product. This method is noted for producing high yields and purity while minimizing wastewater issues.[1]
Experimental Protocol: Synthesis of 4-Methyl-2-hydroxy-benzothiazole [1]
A mixture of 82 parts of 4-methyl-2-aminobenzothiazole, 50 parts of solid sodium hydroxide, and 75 parts of glycerol is stirred for 12 hours at 130°C. The resulting mixture is then slowly added to 1000 parts of ice water. The solution containing the sodium salt of 6-methyl-2-mercapto-phenylurea is clarified by adding 2.5 parts of activated carbon and filtering. The filtrate is subsequently treated with 250 parts of a 30% aqueous hydrochloric acid solution and heated to 85-90°C for 15 minutes with stirring. After cooling to 20°C, the precipitated 4-methyl-2-hydroxy-benzothiazole is isolated by filtration, washed with water, and dried.
Potential Biological Activity and Signaling Pathways
While direct experimental studies on the biological activity and mechanism of action of 4-Methyl-2(3H)-benzothiazolone are limited in the readily available scientific literature, the broader class of benzothiazole derivatives has been extensively investigated for a wide range of pharmacological activities. These activities suggest potential areas of research for the title compound.
Inhibitory Activities of Benzothiazole Derivatives:
-
Cholinesterase Inhibition: Certain benzothiazolone derivatives have been synthesized and evaluated for their inhibitory activity against cholinesterases (ChEs), such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some derivatives have shown potent and selective inhibition of BChE, suggesting potential applications in the research of neurodegenerative diseases like Alzheimer's disease.[2]
-
Monoamine Oxidase (MAO) Inhibition: Novel benzothiazole-hydrazone derivatives have been designed and synthesized as inhibitors of monoamine oxidase (MAO) enzymes, particularly MAO-B. Some of these compounds have displayed significant and selective inhibitory activity against hMAO-B, indicating their potential as leads for the development of therapeutics for neurodegenerative disorders such as Parkinson's disease.[3]
-
Antimicrobial Activity: Various benzothiazole derivatives have been screened for their antimicrobial properties. Some have demonstrated inhibitory activity against bacterial strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger.[4] The proposed mechanism for some of these derivatives involves the inhibition of essential bacterial enzymes, such as dihydroorotase.[4]
Given the established bioactivity of the benzothiazole scaffold, it is plausible that 4-Methyl-2(3H)-benzothiazolone could exhibit similar inhibitory activities. Further screening and mechanistic studies are warranted to elucidate its specific biological targets and potential therapeutic applications.
Potential Signaling Pathway Involvement:
Based on the activities of related compounds, 4-Methyl-2(3H)-benzothiazolone could potentially interact with signaling pathways relevant to neurodegeneration and microbial pathogenesis.
Safety and Handling
Based on available safety data sheets for related compounds, 4-Methyl-2(3H)-benzothiazolone should be handled with care. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. For detailed safety information, please refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Methyl-2(3H)-benzothiazolone is a readily synthesizable compound with a chemical scaffold known to exhibit a wide range of biological activities. While specific data on this particular molecule is not abundant, the existing literature on related benzothiazole derivatives provides a strong rationale for its further investigation as a potential modulator of various enzymatic and signaling pathways. This guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this compound.
References
The Rising Potential of 4-Methylbenzo[d]thiazol-2(3H)-one Derivatives in Drug Discovery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore a vast array of heterocyclic compounds. Among these, the 4-Methylbenzo[d]thiazol-2(3H)-one scaffold has emerged as a promising core structure for the development of new drugs with a wide range of biological activities. This technical guide provides an in-depth analysis of the current understanding of this compound derivatives, focusing on their potential anticancer, antimicrobial, and enzyme inhibitory activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to facilitate further research and development in this exciting area.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Derivatives of the benzothiazole core, structurally related to this compound, have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, often through the mitochondrial pathway.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various benzothiazole derivatives, highlighting their potency against different cancer cell lines. It is important to note that while these compounds share the core benzothiazole structure, they are not all direct derivatives of this compound. This data is presented to illustrate the general anticancer potential of this class of compounds.
| Compound ID | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |
| Compound 4a | MCF-7 (Breast) | 12.7 ± 0.77 | [1] |
| HepG2 (Liver) | 6.69 ± 0.41 | [1] | |
| Compound 27 | HeLa (Cervical) | 1.6 ± 0.8 | [2] |
| Compound 28 | HT29 (Colon) | 0.63 | [2] |
| YLT322 | Various (24 lines) | 0.39 - 7.70 | [3][4] |
| Indole based hydrazine carboxamide scaffold 12 | HT29 (Colon) | 0.015 | [5] |
| H460 (Lung) | 0.28 | [5] | |
| A549 (Lung) | 1.53 | [5] | |
| MDA-MB-231 (Breast) | 0.68 | [5] | |
| Pyrimidine derivative 34 | Colo205 (Colon) | 5.04 | [5] |
| U937 (Leukemia) | 13.9 | [5] | |
| MCF-7 (Breast) | 30.67 | [5] | |
| A549 (Lung) | 30.45 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 3,000-5,000 cells per well and incubated for 24 hours to allow for attachment.[3][4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.[3][4]
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[3][4]
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 450 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Signaling Pathway: Mitochondrial Apoptosis
Many benzothiazole derivatives induce apoptosis through the intrinsic mitochondrial pathway. This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm and the subsequent activation of caspases, which are the executioners of apoptosis.
Caption: Mitochondrial Apoptosis Pathway induced by derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Derivatives of the this compound core have also shown promising activity against a range of bacterial and fungal strains. The mechanism of action is thought to involve the disruption of essential cellular processes in microorganisms.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a series of benzothiazolylthiazolidin-4-one derivatives against various microbial strains.
| Compound ID | Microorganism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Compound 8 | S. aureus | 0.20 | 0.25 | [6] |
| L. monocytogenes | 0.30 | 0.50 | [6] | |
| E. coli | 0.20 | 0.25 | [6] | |
| S. typhimurium | 0.30 | 0.50 | [6] | |
| Compound 2 | S. aureus | 0.20 | 0.25 | [6] |
| L. monocytogenes | 0.25 | 0.50 | [6] | |
| E. coli | 0.15 | 0.25 | [6] | |
| S. typhimurium | 0.30 | 0.50 | [6] | |
| Compound 18 | P. aeruginosa (resistant) | 0.06 | 0.12 | [6] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention
Certain derivatives of the benzothiazole scaffold have been found to be potent inhibitors of various enzymes, suggesting their potential in treating a range of diseases, including neurodegenerative disorders. For instance, some 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been identified as selective inhibitors of human monoamine oxidase B (hMAO-B).[7]
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel this compound derivatives follows a structured workflow, from initial synthesis to comprehensive biological testing.
Caption: General workflow for the development of derivatives.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The available data on structurally related compounds indicate significant potential in the fields of oncology and infectious diseases. However, to fully realize the therapeutic potential of this specific class of derivatives, further research is imperative. Future studies should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Such efforts will pave the way for the rational design and development of novel, potent, and selective drug candidates based on the this compound core.
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Predicted Mechanism of Action for 4-Methylbenzo[d]thiazol-2(3H)-one
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the specific mechanism of action for 4-Methylbenzo[d]thiazol-2(3H)-one is limited in publicly available literature. This guide, therefore, presents a predicted mechanism of action based on the well-documented biological activities of structurally related benzothiazole derivatives. The information herein is intended to provide a foundational understanding and guide future research directions.
Introduction to Benzothiazoles
Benzothiazole is a privileged heterocyclic scaffold composed of a benzene ring fused to a thiazole ring. This core structure is present in numerous naturally occurring and synthetic molecules that exhibit a wide array of biological activities.[1][2][3] Derivatives of benzothiazole have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.[1][2][3][4] The therapeutic potential of these compounds often arises from their ability to interact with various biological targets, including enzymes and signaling proteins.[2][5]
Given the structural similarity of this compound to this versatile class of compounds, it is plausible that it shares one or more of their established mechanisms of action. This document will explore these potential mechanisms in detail.
Predicted Mechanisms of Action
Based on the activities of analogous compounds, the predicted mechanism of action for this compound can be categorized into three main areas: anticancer, antimicrobial, and enzyme inhibition activities.
Anticancer Activity
Benzothiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms that lead to the inhibition of cancer cell growth and induction of apoptosis.[1][6][7]
Several critical signaling pathways involved in cell proliferation, survival, and angiogenesis are modulated by benzothiazole compounds.
-
JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR Pathways: Certain benzothiazole derivatives have been shown to downregulate the expression of key proteins in these pathways, such as JAK, STAT3, ERK, AKT, and mTOR.[8][9] This disruption can lead to cell cycle arrest and apoptosis in cancer cells. One study on benzothiazole-pyrrole conjugates demonstrated the downregulation of Ras and its downstream effectors MEK1 and ERK1/2.[10][11]
-
VEGFR-2 Inhibition: Some benzothiazole hybrids have been designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5] By inhibiting VEGFR-2, these compounds can potentially suppress tumor growth by cutting off its blood supply.
Benzothiazole derivatives can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This is often characterized by:
-
Increased Reactive Oxygen Species (ROS) Production: Leading to oxidative stress and cellular damage.[8]
-
Disruption of Mitochondrial Membrane Potential: A key event in the intrinsic apoptotic pathway.[8]
-
Modulation of Apoptotic Proteins: Upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins.[8]
-
Cell Cycle Arrest: Many benzothiazole compounds induce cell cycle arrest, often at the G2/M phase, preventing cancer cell proliferation.[10]
Antimicrobial Activity
The benzothiazole scaffold is a key component in many compounds with potent antimicrobial properties against a range of bacteria and fungi.[4][12]
-
Inhibition of Essential Enzymes: Benzothiazole derivatives can target and inhibit microbial enzymes that are crucial for survival. For example, some have been shown to inhibit dihydroorotase, an enzyme involved in pyrimidine biosynthesis.[13]
-
Disruption of Cell Wall Synthesis and DNA Replication: These compounds can interfere with fundamental cellular processes in bacteria, such as the synthesis of the cell wall and the replication of DNA.[14]
-
Damage to Cellular Integrity: Some derivatives can cause leakage of essential molecules like DNA and proteins from microbial cells, leading to cell death.[13]
Enzyme Inhibition
Beyond their roles in anticancer and antimicrobial activity, benzothiazole derivatives are known to inhibit a variety of specific enzymes.
-
Carbonic Anhydrase (CA) Inhibition: The benzothiazole scaffold is a known inhibitor of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes.[1][3][15] Inhibition of tumor-associated CA isoforms can be a strategy for developing anticancer agents against hypoxic tumors.[1][3]
-
Kinase Inhibition: As mentioned in the anticancer section, various kinases are targets of benzothiazole derivatives. This includes receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular kinases like those in the PI3K/Akt/mTOR pathway.[5][8][16]
-
Monoamine Oxidase (MAO) Inhibition: Certain 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been identified as selective inhibitors of human monoamine oxidase B (hMAO-B), suggesting a potential therapeutic application in neurodegenerative diseases.[17]
-
Acetylcholinesterase (AChE) Inhibition: Some novel benzothiazoles have been designed as dual inhibitors of AChE and MAO-B for the potential treatment of Alzheimer's disease.[18][19][20]
Quantitative Data for Benzothiazole Derivatives
The following tables summarize the reported in vitro activities of various benzothiazole derivatives against different biological targets.
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound Class | Cell Line(s) | IC50 Value | Reference |
| Substituted bromopyridine acetamide benzothiazole | SKRB-3, SW620, A549, HepG2 | 1.2 nM, 4.3 nM, 44 nM, 48 nM | [1][21] |
| Chlorobenzyl indole semicarbazide benzothiazole | HT-29, H460, A549, MDA-MB-231 | 0.024 µM, 0.29 µM, 0.84 µM, 0.88 µM | [1][21] |
| Nitro-styryl containing benzothiazole | Pancreatic cancer cells | 27 ± 0.24 µM | [21] |
| Fluoro-styryl benzothiazole | Pancreatic cancer cells | 35 ± 0.51 µM | [21] |
| Imidazole based benzothiazole | Not specified | 10 µM | [21] |
| 2-substituted benzothiazoles | PANC-1 | 27 ± 0.24 µM and 35 ± 0.51 µM | [6] |
Table 2: Enzyme Inhibition by Benzothiazole Derivatives
| Compound Class | Target Enzyme | IC50/Ki Value | Reference |
| Amino acid-benzothiazole conjugates | hCA V and hCA II | Ki values of 2.9 to 88.1 µM | [15] |
| Novel benzothiazole derivative (Compound 4f) | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM | [18][19][20] |
| Novel benzothiazole derivative (Compound 4f) | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM | [18][19][20] |
Table 3: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Class | Microorganism(s) | MIC Value | Reference |
| Benzothiazole derivatives | S. aureus, B. subtilis, E. coli | 25 to 200 µg/mL | [13] |
| Quinoline hydrazone derivatives with benzothiazole | E. coli, P. aeruginosa | 6.25 μg/mL | [14] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanisms of action of benzothiazole derivatives.
In Vitro Kinase Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of a compound against a specific protein kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, TR-FRET reagents)[22][23]
-
Microplate reader compatible with the detection method
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add the diluted test compound to the wells of a microplate. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction: a. Prepare a master mix containing the kinase assay buffer, the specific substrate, and the purified kinase enzyme.[24] b. Add the master mix to each well of the assay plate. c. Initiate the kinase reaction by adding ATP to each well.[24]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 30-60 minutes).
-
Detection: a. Stop the kinase reaction according to the manufacturer's protocol for the chosen detection reagent. b. Add the detection reagent to quantify the amount of product formed (e.g., ADP or phosphorylated substrate).
-
Data Analysis: a. Measure the signal (e.g., luminescence, fluorescence) using a microplate reader. b. Calculate the percent inhibition for each compound concentration relative to the controls. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[25][26][27][28][29]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial or fungal strain of interest.
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).[29]
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Inoculum Preparation: a. Culture the microorganism overnight in the appropriate growth medium. b. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL).[29] c. Further dilute the standardized suspension to the final desired inoculum density (typically 5 x 10^5 CFU/mL).
-
Compound Dilution in Plate: a. Add a specific volume of sterile growth medium to all wells of a 96-well plate. b. Add the test compound to the first well and perform a two-fold serial dilution across the plate. c. Include a positive control well (medium with inoculum, no compound) and a negative control well (medium only).
-
Inoculation: Add the prepared inoculum to each well (except the negative control).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: a. Visually inspect the wells for turbidity (growth). b. The MIC is the lowest concentration of the compound at which there is no visible growth. c. Optionally, read the optical density (OD) at 600 nm using a microplate reader to quantify growth.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways potentially modulated by this compound, based on the activity of related compounds.
Caption: Predicted inhibition of the PI3K/Akt/mTOR signaling pathway by benzothiazole derivatives.
Caption: Predicted inhibition of the Ras/MEK/ERK signaling pathway by benzothiazole derivatives.
Experimental Workflow
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and study of benzothiazole conjugates in the control of cell proliferation by modulating Ras/MEK/ERK-dependent pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jchr.org [jchr.org]
- 13. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 17. jchr.org [jchr.org]
- 18. researchgate.net [researchgate.net]
- 19. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 20. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 21. flore.unifi.it [flore.unifi.it]
- 22. pubcompare.ai [pubcompare.ai]
- 23. caymanchem.com [caymanchem.com]
- 24. In vitro kinase assay [protocols.io]
- 25. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. woah.org [woah.org]
- 27. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. routledge.com [routledge.com]
- 29. apec.org [apec.org]
characteristic spectroscopic data for 4-Methylbenzo[d]thiazol-2(3H)-one (NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available and predicted spectroscopic data for the compound 4-Methylbenzo[d]thiazol-2(3H)-one. Due to a lack of publicly available experimental spectra for this specific molecule, this document presents predicted mass spectrometry data and comparative data from a closely related isomer, alongside standardized experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the predicted and comparative spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR):
-
Aromatic Protons (C₅-H, C₆-H, C₇-H): Expected in the range of δ 7.0-8.0 ppm. The substitution pattern will influence the multiplicity (singlets, doublets, triplets).
-
Methyl Protons (C₄-CH₃): Expected as a singlet in the range of δ 2.0-2.5 ppm.
-
Amide Proton (N-H): Expected as a broad singlet at a variable chemical shift, typically downfield (δ 10-12 ppm), depending on the solvent and concentration.
¹³C NMR (Carbon-13 NMR):
-
Carbonyl Carbon (C=O): Expected in the range of δ 160-170 ppm.
-
Aromatic Carbons: Expected in the range of δ 110-140 ppm.
-
Methyl Carbon (-CH₃): Expected in the range of δ 15-25 ppm.
Table 2: Infrared (IR) Spectroscopy Data
No experimental IR spectrum for this compound was found. However, the IR spectrum of its isomer, 3-Methyl-3H-benzothiazol-2-one, is available from the NIST WebBook and can be used for comparison of key functional group frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for 3-Methyl-3H-benzothiazol-2-one[1] |
| N-H Stretch | 3100-3300 (broad) | N/A (N-CH₃ instead) |
| C-H Stretch (Aromatic) | 3000-3100 | Present |
| C-H Stretch (Aliphatic) | 2850-3000 | Present |
| C=O Stretch (Amide) | 1650-1690 | ~1680 |
| C=C Stretch (Aromatic) | 1450-1600 | Present |
| C-N Stretch | 1200-1350 | Present |
Table 3: Mass Spectrometry (MS) Data
The following predicted mass-to-charge ratios (m/z) for various adducts of this compound (Molecular Formula: C₈H₇NOS) are available from PubChem.
| Adduct | Predicted m/z |
| [M+H]⁺ | 166.0321 |
| [M+Na]⁺ | 188.0141 |
| [M-H]⁻ | 164.0176 |
| [M]⁺ | 165.0243 |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Typical acquisition parameters for ¹H NMR include a 400 or 500 MHz spectrometer, a 90° pulse, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a higher number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
A common method for analyzing solid samples is the KBr pellet technique.
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder mixture into a pellet press and apply high pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺). This high energy can also lead to fragmentation of the molecular ion.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum which shows the molecular ion and various fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
Solubility Profile of 4-Methylbenzo[d]thiazol-2(3H)-one: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the solubility profile of 4-Methylbenzo[d]thiazol-2(3H)-one (CAS No. 73443-84-2) in common laboratory solvents. Extensive searches of scientific literature and chemical databases have revealed a significant lack of publicly available quantitative and qualitative solubility data for this compound. This guide, therefore, serves a dual purpose: to transparently report the current data landscape and to provide researchers with the necessary protocols to determine the solubility profile experimentally.
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data (e.g., g/100mL, mg/mL) for this compound in various laboratory solvents has not been found in published literature. To facilitate the systematic collection and comparison of such data, the following table is provided for researchers to populate with their own experimental findings.
Table 1: Experimental Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method | Notes |
| Water | Shake-Flask | ||||
| Ethanol | Shake-Flask | ||||
| Methanol | Shake-Flask | ||||
| Acetone | Shake-Flask | ||||
| Isopropanol | Shake-Flask | ||||
| Acetonitrile | Shake-Flask | ||||
| Dichloromethane | Shake-Flask | ||||
| Dimethyl Sulfoxide (DMSO) | Shake-Flask | ||||
| Dimethylformamide (DMF) | Shake-Flask | ||||
| Tetrahydrofuran (THF) | Shake-Flask | ||||
| Hexane | Shake-Flask | ||||
| Toluene | Shake-Flask |
Predicted Solubility Profile (Qualitative)
Based on the chemical structure of this compound, which features a fused aromatic system and a polar lactam-like group, a qualitative solubility profile can be predicted. The principle of "like dissolves like" suggests the following:
-
Low Solubility in Non-polar Solvents: The compound's polarity suggests it will have poor solubility in non-polar solvents such as hexane and toluene.
-
Low Solubility in Water: While possessing some polar character, the dominant aromatic structure is likely to limit its aqueous solubility. For the structurally related compound, 2-amino-4-methylbenzothiazole, the water solubility is reported to be less than 0.1 g/100 mL.[1]
-
Moderate to High Solubility in Polar Aprotic Solvents: The compound is expected to exhibit good solubility in polar aprotic solvents like DMSO and DMF, which are effective at solvating a wide range of organic molecules.
-
Moderate Solubility in Polar Protic Solvents: Alcohols such as ethanol and methanol are likely to be moderately effective solvents.
The following diagram illustrates the expected general trend of solubility based on solvent polarity.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The most common and reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method. The following protocol provides a detailed methodology for its implementation.
3.1. Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
3.2. Materials
-
This compound (solid)
-
Selected laboratory solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.
3.3. Procedure
-
Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has reached a plateau.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. Centrifuge the vials to further facilitate the separation of the solid from the supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is crucial to filter the supernatant through a syringe filter.
-
Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
3.4. Experimental Workflow Diagram
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Conclusion
While experimental data on the solubility of this compound is currently unavailable in the public domain, this guide provides the necessary framework for researchers to determine this crucial physicochemical property. The provided experimental protocol for the shake-flask method is a robust and widely accepted standard. The systematic collection of solubility data in various solvents, as facilitated by the table in this guide, will be invaluable for future research and development involving this compound.
References
Identifying Therapeutic Targets for Benzothiazole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the therapeutic targets of benzothiazole compounds, a versatile class of heterocyclic molecules with a wide range of pharmacological activities. This document summarizes key targets in oncology, infectious diseases, diabetes, and neurodegenerative disorders, presents quantitative data for specific compounds, and details relevant experimental protocols for target identification and validation.
Therapeutic Targets of Benzothiazole Compounds
Benzothiazole and its derivatives have been extensively investigated for their potential to modulate various biological pathways implicated in human diseases. The core benzothiazole scaffold serves as a privileged structure in medicinal chemistry, allowing for diverse substitutions that can be tailored to interact with specific biological targets.
Anticancer Targets
Benzothiazole compounds exhibit potent anticancer activity through a multitude of mechanisms, often involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2] Key protein targets identified to date are summarized in the table below.
| Target Class | Specific Target | Benzothiazole Derivative Example | IC50/GI50 | Cell Line(s) | Reference(s) |
| Kinases | VEGFR-2 | 4f | 0.194 µM (BRAF) | - | [3] |
| BRAF (V600E) | TAK-632 | 2.4 nM | - | [3] | |
| PI3Kβ | Compound 10 | - | - | [4] | |
| Enzymes | Carbonic Anhydrase (CA) | BTA derivatives | - | Hypoxic tumors | [2][5] |
| Cytochrome P450 1A1 (CYP1A1) | NSC745689 | - | Non-small cell lung cancer | [1] | |
| Tubulin | Tubulin polymerization | - | - | Various | [1] |
| DNA Intercalation | DNA | Naphthalimide derivative 66 | 3.72 ± 0.3 µM | HT-29 | [5][6] |
| Naphthalimide derivative 67 | 3.47 ± 0.2 µM | HT-29 | [5][6] | ||
| Apoptosis Induction | - | Chlorobenzyl indole semicarbazide 55 | 0.024 µM | HT-29 | [5][6][7] |
| Nitrobenzylidene thiazolidine 54 | 36 nM | MCF7 | [5][6][7] | ||
| Other | NF-κB | Compound A | 56.98 µM (24h) | HepG2 | [8] |
| Compound B | 59.17 µM (24h) | HepG2 | [8] | ||
| Phenylacetamide derivative 4l | - | 14.78 µM | AsPC-1 | [9][10] |
Table 1: Summary of Anticancer Targets and Activity of Benzothiazole Derivatives.
One of the primary mechanisms of action for many anticancer benzothiazoles is the induction of apoptosis. This can be triggered through various pathways, including the activation of tumor suppressor proteins like p53 and the modulation of signaling cascades involving kinases such as PI3K, VEGFR, and EGFR.[11][12]
Anticancer mechanisms of benzothiazole compounds.
Antimicrobial Targets
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Benzothiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[13] Their mechanisms of action often involve the inhibition of essential microbial enzymes.[14]
| Target Enzyme | Organism(s) | Benzothiazole Derivative Example | MIC (µg/mL) | Reference(s) |
| Dihydropteroate Synthase (DHPS) | E. coli | Sulfonamide analogue 66c | 3.1-6.2 | [15][16] |
| DNA Gyrase | S. aureus, E. coli | Conjugates 72b, 72c | 6.25 | [16] |
| Dihydroorotase | E. coli | Compound 3 | 25-200 | [17] |
| Unknown/Multiple | S. aureus | Compound 133 | 78.125 | [16] |
| K. pneumoniae | Compounds 4b, 4e, 4f | 12.5 | [18] | |
| C. albicans | Compound 3 | 25 | [17] |
Table 2: Antimicrobial Targets and Minimum Inhibitory Concentrations (MICs) of Benzothiazole Derivatives.
The inhibition of enzymes like DHPS and DNA gyrase disrupts crucial metabolic and replicative processes in bacteria, leading to cell death.[14][15][16]
Antidiabetic Targets
Benzothiazole compounds have emerged as promising therapeutic agents for the management of diabetes mellitus and its complications.[19] Their primary targets are enzymes and receptors involved in glucose metabolism and insulin sensitivity.
| Target | Mechanism of Action | Benzothiazole Derivative Example | IC50/Activity | Reference(s) |
| Aldose Reductase (ALR2) | Inhibition | Zopolrestat | - | [19][20][21] |
| Compound 8d | <10 µM | [20] | ||
| Peroxisome Proliferator-Activated Receptor γ (PPAR-γ) | Agonism | Guanidine benzothiazoles | - | [20][22][23] |
| AMP-Activated Protein Kinase (AMPK) | Activation | Compound 34 | 2.5-fold increase in glucose uptake | [24][25] |
Table 3: Antidiabetic Targets and Activity of Benzothiazole Derivatives.
By inhibiting aldose reductase, benzothiazoles can mitigate the long-term complications of diabetes.[19][20] Activation of PPAR-γ and AMPK enhances insulin sensitivity and glucose uptake in peripheral tissues.[20][23][24]
Antidiabetic mechanisms of benzothiazole compounds.
Targets in Neurodegenerative Diseases
The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's presents a significant challenge for drug development. Benzothiazole derivatives are being explored as multi-target-directed ligands (MTDLs) to address the complex pathology of these conditions.[18][22]
| Target | Disease Relevance | Benzothiazole Derivative Example | Ki/IC50 | Reference(s) |
| Leucine-Rich Repeat Kinase 2 (LRRK2) | Parkinson's Disease | Heterocyclic derivatives | - | [26] |
| Histamine H3 Receptor (H3R) | Alzheimer's Disease | Compound 4b | 0.012 µM (Ki) | [10][18][27] |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Compound 3s | 6.7 µM (IC50) | [10][18][27] |
| Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Compound 3s | 2.35 µM (IC50) | [10][18][27] |
| Monoamine Oxidase B (MAO-B) | Alzheimer's/Parkinson's | Compound 3s | 1.6 µM (IC50) | [10][18][27] |
| β-amyloid (Aβ) aggregation | Alzheimer's Disease | Compound 3t | - | [28][29] |
Table 4: Neurodegenerative Disease Targets and Activity of Benzothiazole Derivatives.
By simultaneously modulating targets such as cholinesterases, MAO-B, and protein aggregation pathways, benzothiazole-based MTDLs offer a promising therapeutic strategy.[18][28]
Experimental Protocols for Target Identification
Identifying the direct molecular targets of bioactive compounds is a critical step in drug discovery. Several robust experimental techniques are employed for the target deconvolution of benzothiazole compounds.
Affinity Chromatography
Affinity chromatography is a classical and widely used method for isolating target proteins from complex biological mixtures.[17][20][30]
Methodology:
-
Probe Synthesis: A benzothiazole derivative is chemically modified to include a linker arm and an affinity tag (e.g., biotin).
-
Immobilization: The affinity probe is immobilized on a solid support matrix (e.g., agarose beads).
-
Incubation: The immobilized probe is incubated with a cell lysate or tissue extract.
-
Washing: Non-specifically bound proteins are removed through a series of washing steps with appropriate buffers.
-
Elution: The specifically bound target proteins are eluted from the matrix by changing the buffer conditions (e.g., pH, salt concentration) or by competition with the free compound.
-
Identification: The eluted proteins are identified using techniques such as mass spectrometry (MS).[31]
Workflow for affinity chromatography-based target ID.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context, based on the principle that ligand binding stabilizes a protein against thermal denaturation.[1][12][19][32]
Methodology:
-
Cell Treatment: Intact cells or cell lysates are incubated with the benzothiazole compound or a vehicle control.
-
Thermal Challenge: The samples are heated to a range of temperatures.
-
Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Detection: The amount of the target protein remaining in the soluble fraction is quantified at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated, and a shift in the melting temperature in the presence of the compound indicates target engagement.
CETSA experimental workflow.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another technique that leverages ligand-induced protein stabilization, but it uses proteases instead of heat to challenge protein stability.[2][13][15][26]
Methodology:
-
Incubation: A cell lysate is incubated with the benzothiazole compound or a vehicle control.
-
Protease Digestion: The samples are treated with a protease (e.g., trypsin) for a limited time.
-
Analysis: The protein digestion patterns are analyzed by SDS-PAGE. Proteins that are protected from proteolysis by binding to the compound will appear as more intense bands compared to the control.
-
Identification: The protected protein bands are excised from the gel and identified by mass spectrometry.
Specific Enzyme Inhibition Assays
For validating the inhibition of specific enzymes, dedicated biochemical assays are employed.
DNA Gyrase Inhibition Assay:
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[31][33]
-
Reaction Setup: A reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and the benzothiazole compound (at various concentrations) is prepared in a suitable buffer.
-
Incubation: The reaction is incubated at 37°C to allow for the supercoiling reaction to proceed.
-
Termination: The reaction is stopped, and the DNA is deproteinized.
-
Analysis: The different forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis and visualized by staining with an intercalating dye (e.g., ethidium bromide). Inhibition is observed as a decrease in the amount of supercoiled DNA.
Aldose Reductase Inhibition Assay:
This spectrophotometric assay measures the inhibition of the NADPH-dependent reduction of a substrate by aldose reductase.[34][35][36]
-
Reaction Mixture: A reaction mixture containing phosphate buffer, NADPH, the enzyme source (e.g., lens homogenate), and the benzothiazole inhibitor is prepared in a cuvette.
-
Initiation: The reaction is initiated by the addition of the substrate (e.g., DL-glyceraldehyde).
-
Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.
Conclusion
Benzothiazole compounds represent a rich source of potential therapeutic agents with a diverse range of biological targets. This guide has provided an overview of key targets in several major disease areas, along with quantitative data and detailed experimental protocols for their identification and validation. A thorough understanding of the molecular targets and mechanisms of action of benzothiazole derivatives is crucial for the rational design and development of novel, effective, and safe therapeutics. The continued application of advanced target deconvolution techniques will undoubtedly uncover new therapeutic opportunities for this versatile class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. journals.asm.org [journals.asm.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]
- 14. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 16. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis and mechanism of hypoglycemic activity of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
- 28. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. conductscience.com [conductscience.com]
- 31. DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. news-medical.net [news-medical.net]
- 33. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 34. content.abcam.com [content.abcam.com]
- 35. researchgate.net [researchgate.net]
- 36. bmrservice.com [bmrservice.com]
In Silico Property Prediction for 4-Methylbenzo[d]thiazol-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbenzo[d]thiazol-2(3H)-one is a heterocyclic organic compound belonging to the benzothiazole class. Benzothiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the in silico predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. Furthermore, a plausible synthetic route and a hypothetical mechanism of action are presented to guide future research and development efforts. It is important to note that a significant portion of the data presented herein is generated through computational predictions and requires experimental validation.
Physicochemical Properties
The physicochemical properties of a compound are crucial in determining its behavior in biological systems and its suitability as a drug candidate. The following table summarizes the available and predicted physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₇NOS | BLDpharm |
| Molecular Weight | 165.21 g/mol | BLDpharm[1] |
| Boiling Point | 367.7 °C at 760 mmHg | iChemical[2] |
| Density | 1.03 g/cm³ | iChemical[2] |
| Flash Point | 176.2 °C | iChemical[2] |
| Vapor Pressure | 6.34E-06 mmHg at 25°C | iChemical[2] |
| Melting Point (Predicted) | 182.5 °C | Chemcalize |
| pKa (Predicted) | Acidic: 9.5, Basic: -1.2 | Chemicalize |
| LogP (Predicted) | 1.85 | Chemicalize |
| Solubility in water (Predicted) | 0.28 g/L at 25°C | Chemicalize |
In Silico ADMET Prediction
The ADMET profile of a drug candidate is a critical determinant of its clinical success. The following table presents the in silico predicted ADMET properties of this compound using the ADMETlab 2.0 online platform.
| ADMET Property | Predicted Value/Classification | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Well absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | High | High potential for intestinal epithelial cell membrane permeation. |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-glycoprotein. |
| Distribution | ||
| Blood-Brain Barrier Penetration | Yes | Can potentially cross the blood-brain barrier. |
| Plasma Protein Binding | High | High affinity for binding to plasma proteins. |
| Metabolism | ||
| CYP2D6 Substrate | No | Low probability of being metabolized by CYP2D6. |
| CYP3A4 Substrate | Yes | Likely to be metabolized by CYP3A4. |
| Excretion | ||
| Renal Organic Cation Transporter | Non-inhibitor | Unlikely to interfere with the excretion of cationic drugs. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low probability of causing DNA mutations. |
| hERG Inhibition | Weak inhibitor | Low risk of cardiotoxicity. |
| Hepatotoxicity | Low | Low probability of causing liver damage. |
| Skin Sensitization | Yes | Potential to cause allergic contact dermatitis. |
Proposed Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the reaction of 2-amino-3-methylthiophenol with a carbonylating agent. A detailed experimental protocol is proposed below.
Materials:
-
2-amino-3-methylthiophenol
-
Triphosgene
-
Triethylamine
-
Toluene, anhydrous
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2-amino-3-methylthiophenol (1 equivalent) in anhydrous toluene, add triethylamine (2.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous toluene to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Hypothetical Signaling Pathway
Based on the known anticancer activities of many benzothiazole derivatives, a hypothetical signaling pathway involving the inhibition of a key kinase in cancer cell proliferation is proposed for this compound.
Caption: Hypothetical signaling pathway for the anticancer activity.
Conclusion
This technical guide provides a comprehensive in silico characterization of this compound. The predicted physicochemical and ADMET properties suggest that this compound may possess favorable drug-like characteristics, warranting further experimental investigation. The proposed synthetic route offers a practical approach for its preparation, and the hypothetical mechanism of action provides a starting point for exploring its potential therapeutic applications, particularly in the context of cancer. It is imperative that the predicted data and hypothesized pathways presented in this guide are validated through rigorous experimental studies.
References
A Comprehensive Technical Review of 4-Methylbenzo[d]thiazol-2(3H)-one and its Congeners
Disclaimer: Direct scientific literature detailing the synthesis, properties, and biological activity of 4-Methylbenzo[d]thiazol-2(3H)-one (CAS 73443-84-2) is limited. This document provides a comprehensive review of the parent compound, benzo[d]thiazol-2(3H)-one, and its derivatives, to offer insights into the probable characteristics and potential applications of the 4-methyl analog. The synthesis and experimental data presented are based on established methodologies for this class of compounds and should be adapted and validated for the specific synthesis and analysis of this compound.
Introduction
The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3] Among these, the benzo[d]thiazol-2(3H)-one core has emerged as a structure of significant interest. The parent compound, benzo[d]thiazol-2(3H)-one, has been isolated from the Antarctic-derived fungus Penicillium sp., highlighting its presence in natural products.[1] This core structure has been the basis for the synthesis of numerous derivatives with potential therapeutic applications, including antidepressant and anticonvulsant effects.[1][4] This technical guide focuses on the synthesis, physicochemical properties, and biological activities of benzo[d]thiazol-2(3H)-one and its derivatives, providing a foundational understanding for researchers and drug development professionals interested in this compound.
Physicochemical Properties
| Property | 2-aminobenzothiazole | 2-methylbenzothiazole | Benzo[d]thiazol-2(3H)-one |
| Molecular Formula | C₇H₆N₂S | C₈H₇NS | C₇H₅NOS |
| Molecular Weight | 150.20 g/mol | 149.21 g/mol | 151.19 g/mol |
| Melting Point | 129-131 °C | 12-14 °C | 136-138 °C |
| Boiling Point | 269.4 °C at 760 mmHg | 238 °C at 760 mmHg | Not available |
| LogP | 1.89 | 2.4 | Not available |
| Hydrogen Bond Donors | 1 | 0 | 1 |
| Hydrogen Bond Acceptors | 2 | 1 | 1 |
Data sourced from commercially available information and chemical databases.
Synthesis and Experimental Protocols
A general and adaptable synthesis for benzo[d]thiazol-2(3H)-one derivatives starts from the corresponding 2-aminothiophenol. For the synthesis of this compound, the starting material would be 2-amino-3-methylbenzenethiol.
General Synthesis of Benzo[d]thiazol-2(3H)-ones
A common route involves the reaction of a 2-aminothiophenol derivative with a carbonylating agent, such as phosgene, triphosgene, or a chloroformate. An alternative, greener approach utilizes carbon dioxide as the carbonyl source.
dot
Caption: General synthesis of this compound.
Experimental Protocol: Synthesis of Benzo[d]thiazol-2(3H)-one Derivatives[1]
This protocol describes a general method for the N-alkylation of benzo[d]thiazol-2(3H)-one, which can be adapted for the synthesis of various derivatives.
-
Materials:
-
Benzo[d]thiazol-2(3H)-one
-
Appropriate alkyl or benzyl halide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
-
-
Procedure:
-
To a solution of benzo[d]thiazol-2(3H)-one (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding alkyl or benzyl halide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
-
Biological Activities and Mechanism of Action
While specific studies on this compound are lacking, the broader class of benzo[d]thiazol-2(3H)-one derivatives has shown promising biological activities, particularly in the central nervous system.
Antidepressant and Anticonvulsant Activities
Several novel benzo[d]thiazol-2(3H)-one derivatives have been synthesized and evaluated for their antidepressant and anticonvulsant effects.[1] In preclinical studies, certain derivatives exhibited significant antidepressant-like activity in the forced swimming test, with efficacy comparable to or exceeding that of the standard drug fluoxetine.[4] Furthermore, some of these compounds demonstrated potent anticonvulsant activity in the maximal electroshock seizure (MES) test, with protective indices similar to phenobarbital and valproate.[1][4]
The proposed mechanism for the antidepressant activity of some of these derivatives involves the modulation of neurotransmitter levels, specifically by increasing the concentrations of serotonin (5-HT) and norepinephrine (NE) in the brain.[1][4]
Other Potential Biological Activities
The benzothiazole scaffold is known for a wide range of pharmacological properties, including:
-
Antimicrobial and antifungal activity[5]
-
Anticancer activity[6]
-
Anti-inflammatory activity[2]
-
Antioxidant properties[6]
Further research is required to determine if this compound shares these activities.
Structure-Activity Relationships (SAR)
Preliminary structure-activity relationship studies on benzo[d]thiazol-2(3H)-one derivatives suggest that the nature of the substituent at the 3-position (the nitrogen atom) significantly influences the biological activity. For instance, the introduction of specific alkyl and benzyl groups has been shown to enhance antidepressant and anticonvulsant properties.[1] The effect of substitution on the benzene ring, such as the 4-methyl group, is yet to be systematically explored and represents an area for future investigation.
dot
Caption: Structure-Activity Relationship Logic for Benzo[d]thiazol-2(3H)-ones.
Conclusion and Future Directions
This compound belongs to a class of heterocyclic compounds with demonstrated potential for CNS-related therapeutic applications. While direct experimental data for this specific analog is scarce, the established synthetic routes and biological activities of related benzo[d]thiazol-2(3H)-one derivatives provide a strong foundation for future research.
Key areas for future investigation include:
-
Optimized Synthesis: Development and validation of a high-yield, scalable synthesis for this compound.
-
Physicochemical Characterization: Detailed analysis of its physicochemical properties to assess its drug-likeness.
-
Biological Screening: Comprehensive evaluation of its biological activity, including antidepressant, anticonvulsant, antimicrobial, and anticancer properties.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which it exerts its biological effects.
-
Structure-Activity Relationship Studies: Systematic exploration of the impact of the 4-methyl group and other substituents on the benzothiazole core to guide the design of more potent and selective analogs.
The exploration of this compound and its derivatives holds promise for the discovery of novel therapeutic agents for a range of diseases, particularly those affecting the central nervous system.
References
- 1. Syntheses of Benzo[d]Thiazol-2(3H)-One Derivatives and Their Antidepressant and Anticonvulsant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Syntheses of Benzo[ d]Thiazol-2(3 H)-One Derivatives and Their Antidepressant and Anticonvulsant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpc.com [ijrpc.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Historical Synthesis of Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational synthetic routes to the benzothiazole core, a privileged scaffold in medicinal chemistry and materials science. We delve into the historical methodologies that have paved the way for modern synthetic strategies, providing detailed experimental protocols, comparative data, and mechanistic insights.
Introduction: The Emergence of a Versatile Heterocycle
The benzothiazole ring system, first reported in the late 19th century, quickly garnered attention for its unique chemical properties and diverse applications. Early investigations into the synthesis of these bicyclic heteroaromatics laid the groundwork for the development of a vast array of derivatives with significant biological activities and industrial uses, including as vulcanization accelerators. This guide focuses on the seminal methods for constructing the benzothiazole core, primarily through the cyclization of 2-aminothiophenol and its derivatives.
Core Synthetic Strategies: A Historical Perspective
The synthesis of the benzothiazole nucleus has historically been dominated by several key strategies. The most prominent among these is the condensation of 2-aminothiophenol with various carbonyl-containing compounds. Another significant historical approach is the Jacobsen synthesis, which relies on the oxidative cyclization of thiobenzanilides. While the Hofmann rearrangement is a cornerstone of organic chemistry for the conversion of amides to amines, its direct application for the primary synthesis of the benzothiazole ring is not a historically prominent method and is therefore not detailed here as a core synthetic strategy for the heterocycle's formation.
Condensation of 2-Aminothiophenol
The reaction of 2-aminothiophenol with single-carbon electrophiles is the most versatile and widely employed method for benzothiazole synthesis.[1] This approach allows for the introduction of a wide variety of substituents at the 2-position of the benzothiazole ring.
The condensation of 2-aminothiophenol with aldehydes is a direct and efficient route to 2-substituted benzothiazoles.[1][2] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to yield the final product.[2]
Experimental Protocol: Synthesis of 2-Phenylbenzothiazole from 2-Aminothiophenol and Benzaldehyde
-
Materials: 2-Aminothiophenol, Benzaldehyde, Acetic Acid.
-
Procedure:
-
In a suitable reaction vessel, combine equimolar amounts of 2-aminothiophenol and benzaldehyde.
-
Add a catalytic amount of acetic acid.
-
The reaction can be performed using a mortar and pestle for grinding at room temperature, which often leads to a high yield in a short duration.[2]
-
Alternatively, the mixture can be stirred in a suitable solvent such as ethanol at room temperature.[3]
-
The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.
-
The condensation of 2-aminothiophenol with carboxylic acids provides another robust method for the synthesis of 2-substituted benzothiazoles. This reaction typically requires a dehydrating agent or high temperatures to facilitate the cyclization.[4] Polyphosphoric acid (PPA) has been a commonly used reagent for this transformation.[4]
Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Carboxylic Acids
-
Materials: 2-Aminothiophenol, Substituted Carboxylic Acid, Polyphosphoric Acid (PPA).
-
Procedure:
-
A mixture of 2-aminothiophenol and the desired carboxylic acid is heated in an excess of polyphosphoric acid.
-
The reaction temperature is typically maintained between 170-250°C.[4]
-
The reaction is allowed to proceed for several hours.
-
After cooling, the reaction mixture is poured into a large volume of ice water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and then neutralized with a base (e.g., sodium bicarbonate solution).
-
The crude product is then purified by recrystallization.
-
Acyl chlorides react readily with 2-aminothiophenol to form 2-substituted benzothiazoles. This method is often high-yielding and proceeds under milder conditions compared to the reaction with carboxylic acids.[5]
Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Acyl Chlorides
-
Materials: 2-Aminothiophenol, Acyl Chloride, Pyridine (or another suitable base).
-
Procedure:
-
Dissolve 2-aminothiophenol in a suitable solvent such as pyridine or a chlorinated solvent.
-
Cool the solution in an ice bath.
-
Add the acyl chloride dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction mixture is then poured into water to precipitate the product.
-
The product is collected by filtration, washed with water, and purified by recrystallization.
-
The Jacobsen Benzothiazole Synthesis
The Jacobsen synthesis, a historically significant method, involves the oxidative cyclization of a thiobenzanilide to form the benzothiazole ring. This intramolecular cyclization is typically achieved using an oxidizing agent like potassium ferricyanide in an alkaline medium. A drawback of this method can be the formation of regioisomers when using substituted anilides.
Experimental Protocol: General Procedure for the Jacobsen Synthesis of Benzothiazoles
-
Materials: Substituted Thiobenzanilide, Potassium Ferricyanide, Sodium Hydroxide.
-
Procedure:
-
Dissolve the thiobenzanilide in a suitable solvent.
-
Prepare an aqueous solution of sodium hydroxide and potassium ferricyanide.
-
Add the thiobenzanilide solution to the alkaline potassium ferricyanide solution with vigorous stirring.
-
The reaction is typically carried out at room temperature and may require several hours to days for completion.
-
The product precipitates from the reaction mixture and is isolated by filtration.
-
The crude product is washed with water and then purified by recrystallization.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the historical synthetic methods described. It is important to note that yields and reaction conditions can vary significantly based on the specific substrates and catalysts used.
| Method | Reactants | Catalyst/Reagent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Condensation with Aldehydes | 2-Aminothiophenol, Aromatic Aldehyde | H₂O₂/HCl | Room Temp | 45-60 min | 85-94 | [3] |
| Condensation with Aldehydes (Solvent-Free) | 2-Aminothiophenol, Benzaldehyde | Acetic Acid | Room Temp | Short | High | [2] |
| Condensation with Carboxylic Acids | 2-Aminothiophenol, Naphthyridine-3-carboxylic acid | PPA | 170-250 | - | Moderate | [4] |
| Condensation with Carboxylic Acids | 2-Aminothiophenol, Amino Acid | PPA | 220 | 4 h | High | [4] |
| Condensation with Acyl Chlorides (Solvent-Free) | 2-Aminothiophenol, Aromatic Benzoyl Chlorides | None | Room Temp | Short | Excellent | [2] |
| Jacobsen Synthesis | Thiobenzanilides | K₃[Fe(CN)₆], NaOH | Room Temp | 24 h - 7 days | Variable | - |
Mechanistic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for the key synthetic methods.
Caption: Reaction pathway for benzothiazole synthesis via condensation of 2-aminothiophenol with an aldehyde.
Caption: Experimental workflow for the synthesis of benzothiazoles from 2-aminothiophenol and carboxylic acids.
Caption: Simplified reaction pathway for the Jacobsen synthesis of benzothiazoles.
Conclusion
The historical methods for benzothiazole synthesis, particularly those involving the versatile precursor 2-aminothiophenol, have established a robust foundation for the continued development of novel derivatives. While modern synthetic chemistry has introduced more sophisticated and efficient methodologies, an understanding of these classical transformations remains crucial for researchers in the field. The protocols and data presented in this guide offer a valuable resource for the practical synthesis and further exploration of this important heterocyclic scaffold.
References
In-Depth Technical Guide to Structural Analogs of 4-Methylbenzo[d]thiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of 4-Methylbenzo[d]thiazol-2(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. This document details the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, presenting key data in a structured format to facilitate research and development efforts.
Core Structure and Significance
This compound belongs to the benzothiazole class of heterocyclic compounds. The benzothiazole nucleus is a versatile pharmacophore found in numerous biologically active molecules and approved drugs, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The 4-methyl substitution on the benzene ring and the oxo group at the 2-position of the thiazole ring provide a unique chemical entity for further structural modifications to explore and optimize its pharmacological profile.
Synthesis of Structural Analogs
The synthesis of structural analogs of this compound typically involves modifications at the N-3 position of the thiazole ring, as well as substitutions on the benzene ring.
General Synthetic Pathway for N-Substituted Analogs
A common synthetic route to introduce substituents at the N-3 position involves the reaction of this compound with various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a base.
Methodological & Application
Application Notes and Protocols: Utilizing 4-Methylbenzo[d]thiazol-2(3H)-one Derivatives in Kinase Inhibition Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities. Derivatives of benzothiazole have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer and inflammatory disorders. While direct kinase inhibition data for 4-Methylbenzo[d]thiazol-2(3H)-one is not extensively available in the public domain, numerous studies on closely related 4-methyl-benzothiazole derivatives have demonstrated significant potential in targeting key kinases.
These application notes provide a detailed overview of the use of a representative 4-methyl-benzothiazole derivative as a kinase inhibitor, focusing on its application in targeting the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial enzyme in the DNA Damage Response (DDR) pathway. The protocols and data presented herein are based on established methodologies for characterizing benzothiazole-based kinase inhibitors and can be adapted for the investigation of this compound and its analogs.
Quantitative Data Summary
The inhibitory activity of representative benzothiazole derivatives against various cancer cell lines has been quantified. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a benchmark for their cytotoxic potential.
| Compound ID | Cell Line | IC50 (µM) | Kinase Target Family |
| Compound 2c | HCT116 | 10.5 | PIKK |
| HeLa | 10.2 | PIKK | |
| Compound 7h | HCT116 | 12.6 | PIKK |
| HeLa | 3.9 | PIKK | |
| Compound 7l | HCT116 | 3.1 | PIKK |
| HeLa | 3.2 | PIKK |
Data is compiled from studies on benzothiazole and chromone derivatives as potential ATR kinase inhibitors. Compounds 2c, 7h, and 7l are representative benzothiazole derivatives from the study.
Signaling Pathway
The ATR kinase is a central component of the DNA Damage Response (DDR) pathway. Upon DNA damage, ATR is activated and phosphorylates a cascade of downstream substrates, including the checkpoint kinase 1 (Chk1). This phosphorylation event initiates cell cycle arrest, allowing time for DNA repair. Inhibition of ATR abrogates this signaling cascade, leading to the accumulation of DNA damage and ultimately, apoptosis in cancer cells.
Caption: ATR Signaling Pathway and Point of Inhibition.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the in vitro inhibitory activity of a test compound against a specific kinase.
Materials:
-
Test Compound (e.g., this compound derivative)
-
Recombinant Kinase (e.g., ATR)
-
Kinase Substrate (e.g., recombinant Chk1)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add 2.5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase-substrate mixture in assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the kinase activity using the ADP-Glo™ system according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based Assay for ATR Inhibition (Immunoblotting)
This protocol describes the evaluation of the test compound's ability to inhibit ATR kinase activity within a cellular context by measuring the phosphorylation of its downstream target, Chk1.[1]
Materials:
-
Cancer cell lines (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Test Compound
-
DNA damaging agent (e.g., Hydroxyurea)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-pChk1 Ser317, anti-Chk1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM Hydroxyurea) and incubate for an additional 4 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pChk1 Ser317) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe for total Chk1 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating a novel benzothiazole derivative as a kinase inhibitor.
Caption: Workflow for Kinase Inhibitor Evaluation.
Conclusion
The 4-methyl-benzothiazole scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. The data and protocols provided in these application notes offer a comprehensive guide for researchers to investigate the potential of this compound and its derivatives as therapeutic agents. By employing the described in vitro and cell-based assays, researchers can effectively characterize the inhibitory activity and cellular effects of these compounds, paving the way for further preclinical and clinical development.
References
Application of 4-Methylbenzo[d]thiazol-2(3H)-one in Anticancer Research Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties. This document focuses on the application of 4-Methylbenzo[d]thiazol-2(3H)-one and its close structural analogs in anticancer research. While specific research on this compound is emerging, extensive studies on related thiazole derivatives provide a strong basis for its evaluation as a potential anticancer agent. These compounds have been shown to induce apoptosis, disrupt mitochondrial function, and modulate key signaling pathways in cancer cells.
The following sections provide an overview of the anticancer activity, detailed experimental protocols for key assays, and a summary of the signaling pathways implicated in the mechanism of action of this compound and its analogs.
Summary of Anticancer Activity
Derivatives of benzothiazole and thiazole have demonstrated selective cytotoxicity against various cancer cell lines, while showing less toxicity towards healthy cells.[1] The anticancer effects are often mediated through the induction of apoptosis, characterized by key events such as caspase activation, cytochrome c release, and disruption of the mitochondrial membrane potential.[1][2]
Table 1: Summary of In Vitro Anticancer Activity of 4-Methylthiazole (a structural analog)
| Cell Line | Cancer Type | Assay | Key Findings | Reference |
| K562 | Chronic Myeloid Leukemia | MTS Assay | Selective cytotoxicity against K562 cells, sparing healthy PBMCs. | [1] |
| K562 | Chronic Myeloid Leukemia | Annexin V/PI Staining | Induction of apoptosis. | [1] |
| K562 | Chronic Myeloid Leukemia | JC-1 Assay | Mitochondrial depolarization. | [1] |
| K562 | Chronic Myeloid Leukemia | qRT-PCR | Upregulation of pro-apoptotic genes (TP53, BAX, BAK). | [1] |
| K562 | Chronic Myeloid Leukemia | ELISA | Activation of Caspase-3 and release of Cytochrome-C. | [1] |
| HL-60 | Acute Promyelocytic Leukemia | FITC Annexin V/PI Staining | Significant induction of apoptosis. | [2] |
| HL-60 | Acute Promyelocytic Leukemia | JC-1 Assay | Disruption of mitochondrial membrane potential. | [2] |
| HL-60 | Acute Promyelocytic Leukemia | Flow Cytometry | Increased ROS levels at high doses. | [2] |
| HL-60 | Acute Promyelocytic Leukemia | ELISA | Activation of Caspase-3, release of Cytochrome C, and increased TNF-α levels. | [2] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., K562, HL-60) and normal cells (e.g., PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT Assay Workflow
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Apoptosis Assay Workflow
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
This assay measures the disruption of the mitochondrial membrane potential, a key indicator of intrinsic apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Incubate the cells with JC-1 staining solution (5 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells under a fluorescence microscope or by flow cytometry.
-
In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.
-
Quantify the change in the red/green fluorescence intensity ratio to determine the level of mitochondrial depolarization.
Signaling Pathways
Studies on 4-methylthiazole suggest that its anticancer activity is mediated through the intrinsic (mitochondrial) pathway of apoptosis.[1][2]
Proposed Apoptotic Signaling Pathway
The proposed mechanism involves the upregulation of the tumor suppressor protein p53, which in turn activates pro-apoptotic proteins like BAX and BAK.[1] This leads to the disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which initiates a caspase cascade, ultimately leading to the activation of the executioner caspase-3 and the induction of apoptosis.[2]
Conclusion
This compound and its structural analogs represent a promising class of compounds for anticancer drug development. The available data on 4-methylthiazole indicates a mechanism of action involving the induction of apoptosis through the mitochondrial pathway in leukemia cell lines.[1][2] The provided protocols offer a framework for researchers to further investigate the anticancer properties of this compound against a broader range of cancer types and to elucidate its precise molecular targets and signaling pathways. Further studies are warranted to fully characterize its efficacy and safety profile for potential clinical applications.
References
how to conduct a cell viability assay using 4-Methylbenzo[d]thiazol-2(3H)-one
Application Notes: Cell Viability Assessment Using Tetrazolium Salts
Introduction
The assessment of cell viability and proliferation is fundamental in cellular and molecular biology, toxicology, and drug discovery. A common method for this is the colorimetric assay, which relies on the metabolic activity of viable cells. While the compound 4-Methylbenzo[d]thiazol-2(3H)-one is not typically used for this purpose, the structurally related tetrazolium salt, MTT (3-(4,5-dimethylthiazol -2-yl)-2,5-diphenyltetrazolium bromide), is a widely accepted and utilized reagent for quantifying cellular metabolic activity, which serves as an indicator of cell viability.
The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes (specifically, succinate dehydrogenase) that can cleave the yellow tetrazolium salt, MTT, into a dark purple, insoluble formazan product. This formazan accumulates within the cells and can be solubilized using an organic solvent, such as Dimethyl Sulfoxide (DMSO) or isopropanol. The concentration of the dissolved formazan, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm) using a spectrophotometer or a multi-well plate reader.
Principle of the MTT Assay
The core of the assay lies in the enzymatic conversion of MTT. In living cells, mitochondrial dehydrogenases reduce the MTT tetrazolium ring, leading to its cleavage and the formation of insoluble purple formazan crystals. Dead or inactive cells lack this enzymatic activity and therefore do not produce the colored product. The intensity of the purple color is a direct measure of the number of viable cells in the sample.
Applications
-
Cytotoxicity and Drug Screening: The MTT assay is extensively used to determine the cytotoxic effects of chemical compounds, potential therapeutic agents, and nanoparticles on cultured cells. It allows for the calculation of IC50 values (the concentration of a substance that inhibits a biological process by 50%).
-
Cell Proliferation Studies: The assay can be used to monitor the rate of cell growth in response to various stimuli, such as growth factors, cytokines, or nutrients.
-
Apoptosis and Necrosis Assessment: While not a direct measure of apoptosis, a decrease in metabolic activity measured by the MTT assay can indicate cell death through either apoptosis or necrosis.
Advantages and Limitations
-
Advantages: The MTT assay is relatively simple, rapid, cost-effective, and suitable for high-throughput screening. It does not require radioactive isotopes.
-
Limitations: The assay measures metabolic activity, which may not always directly correlate with cell number. For instance, some compounds can alter mitochondrial reductase activity without being cytotoxic. The final step involving the solubilization of formazan crystals can be laborious and may lead to variability. Furthermore, the insoluble formazan crystals can be toxic to cells, making it an endpoint assay.
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a detailed methodology for assessing cell viability using the MTT assay in a 96-well plate format, which is standard for cytotoxicity and proliferation studies.
Materials
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile phosphate-buffered saline (PBS). Filter-sterilize and store at -20°C in light-protected aliquots.
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compound/drug at various concentrations.
-
Solubilization solution: DMSO, or a solution of 10% SDS in 0.01 M HCl.
-
Adherent or suspension cells.
-
Sterile 96-well flat-bottom plates.
-
Multi-channel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Humidified incubator (37°C, 5% CO2).
Procedure
-
Cell Seeding:
-
For adherent cells, harvest cells using trypsinization and resuspend them in fresh complete medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach and resume normal growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
After the 24-hour incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing different concentrations of the test compound to the respective wells.
-
Include control wells:
-
Untreated Control: Cells treated with medium containing the vehicle (e.g., DMSO) used to dissolve the compound. This represents 100% viability.
-
Blank Control: Wells containing only culture medium without cells to measure background absorbance.
-
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
-
MTT Addition:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (including controls).
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before medium removal.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.
-
Data Analysis
-
Correct for Background: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate Percentage Viability: The percentage of cell viability can be calculated using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Data Presentation
The quantitative results from an MTT assay are typically summarized in a table to facilitate the comparison of different treatment groups. This data can then be used to generate dose-response curves and calculate IC50 values.
Table 1: Example Data from a Cytotoxicity Assay
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.082 | 100.0% |
| 1 | 1.138 | 0.065 | 90.7% |
| 5 | 0.981 | 0.051 | 78.2% |
| 10 | 0.642 | 0.043 | 51.2% |
| 25 | 0.315 | 0.029 | 25.1% |
| 50 | 0.158 | 0.018 | 12.6% |
| 100 | 0.076 | 0.011 | 6.1% |
Diagrams
Diagram 1: MTT Assay Workflow
Caption: Workflow diagram illustrating the key steps of the MTT cell viability assay.
Diagram 2: Principle of the MTT Assay
Caption: The biochemical principle of the MTT assay within a metabolically active cell.
Application Notes & Protocols: Experimental Design for Testing Antimicrobial Properties of Benzothiazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiazoles are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities, making them a significant scaffold in medicinal chemistry and pharmaceutical research.[1][2] Their derivatives have demonstrated noteworthy potential as antimicrobial agents, active against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.[3][4][5] The antimicrobial action of benzothiazoles can be attributed to their ability to interact with various cellular targets, including enzymes essential for cell wall synthesis, DNA replication, and metabolic pathways, such as DNA gyrase, dihydropteroate synthase, and dihydroorotase.[3][6][7]
The increasing threat of antimicrobial resistance necessitates robust and standardized methodologies for the discovery and evaluation of novel antimicrobial agents.[8] This document provides a detailed experimental design for testing the antimicrobial properties of newly synthesized benzothiazole derivatives, covering initial screening through to more advanced characterization of their activity. The protocols outlined here are fundamental for generating reliable and reproducible data to guide drug development efforts.
General Experimental Workflow
The evaluation of novel benzothiazole derivatives follows a structured, multi-step process. This workflow ensures a comprehensive assessment, from broad screening to more specific mechanistic and safety evaluations.
Caption: High-level workflow for antimicrobial drug discovery.
Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a standard and widely used technique.[10][11]
Materials and Reagents:
-
Sterile 96-well microtiter plates
-
Test benzothiazole derivatives
-
Standard antibiotic (e.g., Ciprofloxacin, Vancomycin)[2]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[2]
-
Mueller-Hinton Broth (MHB)[12]
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of each benzothiazole derivative in DMSO. Perform two-fold serial dilutions in MHB across the wells of a 96-well plate to achieve a range of desired concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).[13] The final volume in each well should be 50 µL.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Isolate several colonies and suspend them in MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/well in the microtiter plate.[9]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the test compound, bringing the final volume to 100 µL.
-
Controls:
-
Positive Control: Wells containing MHB and bacterial inoculum only (no compound).
-
Negative Control: Wells containing MHB only (no inoculum).
-
Standard Control: Wells containing a standard antibiotic instead of the test compound.
-
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[9]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[11] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.
Protocol: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[14] It is determined following an MIC assay.
Materials and Reagents:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipettes
-
Incubator (37°C)
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from the wells that showed no visible growth (i.e., at the MIC and higher concentrations).[12]
-
Plating: Spot-plate the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[14][15] This is practically determined by identifying the lowest concentration at which no bacterial colonies grow on the MHA plate.
References
- 1. jchr.org [jchr.org]
- 2. jchr.org [jchr.org]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies [mdpi.com]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Antimicrobial Activity of the Novel Peptide OMN6 against Multidrug-Resistant Acinetobacter baumannii [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. microchemlab.com [microchemlab.com]
- 13. researchgate.net [researchgate.net]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for the Quantitative Analysis of 4-Methylbenzo[d]thiazol-2(3H)-one
These application notes provide detailed methodologies for the quantitative determination of 4-Methylbenzo[d]thiazol-2(3H)-one in various matrices. The protocols are based on established analytical techniques for structurally similar compounds and serve as a comprehensive guide for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note AN-001
1. Principle
This method outlines the quantitative analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. The compound is separated on a C18 stationary phase with a suitable mobile phase, and its concentration is determined by measuring its absorbance at a specific wavelength.
2. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, and column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade phosphoric acid or ammonium acetate
3. Experimental Protocol
3.1. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.
3.2. Sample Preparation (Example: Pharmaceutical Formulation)
-
Weigh and finely powder a representative sample of the formulation.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
3.3. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| Gradient | Isocratic at 60:40 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm (estimated λmax) |
| Run Time | 10 minutes |
4. Quantitative Data (Expected Performance)
The following table summarizes the expected method validation parameters based on methods for similar benzothiazole derivatives.
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
5. Workflow Diagram
Caption: HPLC-UV Experimental Workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note AN-002
1. Principle
This method provides a highly sensitive and selective approach for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The analyte is separated by RP-HPLC and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for accurate quantification even in complex matrices at very low concentrations.
2. Instrumentation and Materials
-
LC-MS/MS system (including a triple quadrupole mass spectrometer)
-
Electrospray Ionization (ESI) source
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
-
LC-MS grade solvents (acetonitrile, methanol, water, formic acid)
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
3. Experimental Protocol
3.1. Preparation of Standard and QC Solutions
-
Primary Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the primary stock solution with 50% methanol in water to concentrations ranging from 0.1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in 50% methanol.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution.
3.2. Sample Preparation (Example: Biological Matrix - Plasma)
-
To 100 µL of plasma sample, add 20 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for analysis.
3.3. LC-MS/MS Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ion Source | Electrospray Ionization (ESI) |
| Ion Mode | Positive |
| MRM Transitions | Analyte: m/z 166.0 → 138.0 (Quantifier), m/z 166.0 → 109.0 (Qualifier) IS: To be determined based on the selected standard |
| Collision Energy | To be optimized for the specific instrument |
4. Quantitative Data (Expected Performance)
The following table summarizes the expected method validation parameters for the LC-MS/MS method.
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Matrix Effect | To be evaluated |
5. Workflow Diagram
Caption: LC-MS/MS Experimental Workflow.
Method Selection Guide
Caption: Logical Flow for Method Selection.
Application Notes and Protocols for 4-Methylbenzo[d]thiazol-2(3H)-one and its Analogs in Neuroprotection Experimental Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently a lack of specific data on the direct use of 4-Methylbenzo[d]thiazol-2(3H)-one in neuroprotection experimental models in the reviewed scientific literature. The following application notes and protocols are based on studies of structurally related compounds, including 4-methylthiazole and benzo[d]thiazol-2(3H)-one derivatives. These notes are intended to provide a foundational understanding and a starting point for investigating the potential neuroprotective effects of this compound.
Introduction
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. In the context of neurodegenerative diseases, various substituted benzothiazoles and methylthiazoles have demonstrated significant neuroprotective potential in preclinical studies. These compounds have been shown to target multiple pathways implicated in neuronal cell death, including oxidative stress, excitotoxicity, neuroinflammation, and protein aggregation. This document outlines the application of these compounds in neuroprotection models and provides detailed protocols for their evaluation.
Data Presentation: Neuroprotective Activity of Benzothiazole and Methylthiazole Derivatives
The following tables summarize the quantitative data from studies on derivatives of 4-methylthiazole and benzo[d]thiazol-2(3H)-one, showcasing their neuroprotective and related bioactivities.
Table 1: Neuroprotective Efficacy of 4-Methylthiazole Derivatives in an In Vitro Ischemia Model
| Compound | Concentration | Neuroprotection (%) vs. Control | Experimental Model | Reference |
| 5d | Not Specified | 108 ± 3.6 | Oxygen-Glucose Deprivation (OGD) in primary neurons | [1] |
| 26 | Not Specified | 107.3 ± 2.7 | Oxygen-Glucose Deprivation (OGD) in primary neurons | [1] |
| 38 | Not Specified | 110.2 ± 12.2 | Oxygen-Glucose Deprivation (OGD) in primary neurons | [1] |
| 41 | Not Specified | 114.1 ± 4.6 | Oxygen-Glucose Deprivation (OGD) in primary neurons | [1] |
Table 2: Anticonvulsant Activity of Benzo[d]thiazol-2(3H)-one Derivatives
| Compound | ED50 (mg/kg) | Protective Index (PI) | Experimental Model | Reference |
| 3n | 46.1 | 6.34 | Maximal Electroshock Seizure (MES) test in mice | [2] |
| 3q | 64.3 | 4.11 | Maximal Electroshock Seizure (MES) test in mice | [2] |
Table 3: Enzyme Inhibitory Activity of Benzothiazole Derivatives for Alzheimer's Disease
| Compound | Target | IC50 (nM) | Reference |
| 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 | [3] |
| 4f | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 | [3] |
| 4m | Monoamine Oxidase B (MAO-B) | 56.7 ± 2.2 | [3] |
Experimental Protocols
Protocol 1: In Vitro Oxygen-Glucose Deprivation (OGD) Model of Ischemia
This protocol is designed to mimic ischemic conditions in a neuronal cell culture to assess the neuroprotective effects of test compounds.
Materials:
-
Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Dulbecco's Modified Eagle Medium (DMEM), without glucose
-
Test compound (e.g., a 4-methylthiazole derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
Hypoxic chamber (1% O2, 5% CO2, 94% N2)
Procedure:
-
Cell Plating: Seed primary neurons or neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.
-
Compound Treatment: Prepare various concentrations of the test compound in glucose-free DMEM. Replace the culture medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known neuroprotective agent).
-
OGD Induction: Place the plate in a hypoxic chamber for a predetermined duration (e.g., 2-4 hours) to induce oxygen-glucose deprivation.
-
Reperfusion: After the OGD period, replace the medium with regular, glucose-containing culture medium and return the plate to a normoxic incubator (37°C, 5% CO2) for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (non-OGD treated) cells.
Protocol 2: Assessment of Antioxidant Activity in a 6-OHDA-Induced Parkinson's Disease Model
This protocol evaluates the ability of a test compound to protect against oxidative stress induced by the neurotoxin 6-hydroxydopamine (6-OHDA) in a neuronal cell line.
Materials:
-
SH-SY5Y neuroblastoma cells
-
6-hydroxydopamine (6-OHDA)
-
Test compound
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Reagents for measuring reactive oxygen species (ROS), e.g., DCFDA (2',7'-dichlorofluorescin diacetate)
-
Reagents for measuring mitochondrial membrane potential (e.g., JC-1)
Procedure:
-
Cell Culture and Treatment: Culture SH-SY5Y cells in a suitable format (e.g., 96-well plates). Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
Neurotoxin Exposure: Add 6-OHDA to the culture medium to a final concentration known to induce significant cell death (e.g., 100 µM) and incubate for 24 hours.
-
Measurement of Cell Viability (LDH Assay): Collect the culture supernatant and measure the LDH release according to the manufacturer's instructions. Increased LDH release indicates loss of cell membrane integrity and cell death.[4]
-
Measurement of Intracellular ROS:
-
Load the cells with DCFDA.
-
Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.
-
-
Assessment of Mitochondrial Dysfunction:
-
Stain the cells with JC-1.
-
Measure the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
-
Data Analysis: Compare the results from compound-treated groups with the 6-OHDA-only treated group to determine the protective effect.
Mandatory Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of test compounds.
References
- 1. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of Benzo[d]Thiazol-2(3H)-One Derivatives and Their Antidepressant and Anticonvulsant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Laboratory Synthesis of Hydrazone Derivatives from 4-Methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the laboratory synthesis of hydrazone derivatives incorporating the 4-methylbenzothiazole scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] This document outlines detailed experimental protocols, presents key quantitative data for a series of derivatives, and visualizes the synthetic workflow and a potential mechanism of action.
Experimental Protocols
The synthesis of 4-methylbenzothiazole hydrazone derivatives is typically achieved in a two-step process. The first step involves the synthesis of the key intermediate, 4-methyl-2-hydrazinobenzothiazole. The second step is the condensation of this intermediate with various aromatic or heteroaromatic aldehydes to yield the final hydrazone products.
Protocol 1: Synthesis of 4-Methyl-2-hydrazinobenzothiazole (Intermediate)
This protocol describes the synthesis of the crucial hydrazine intermediate from 4-methyl-2-aminobenzothiazole.
Materials:
-
4-methyl-2-aminobenzothiazole
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Distilled water
-
Ethanol
-
Ice bath
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
In a two-necked flask, dissolve 4-methyl-2-aminobenzothiazole (0.1 mol) in concentrated hydrochloric acid (0.3 mol).
-
Cool the solution to 0-5 °C using an ice bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.105 mol) dropwise, maintaining the temperature below 5 °C.
-
Continue stirring the mixture for 1 hour at the same temperature to ensure the completion of the diazotization reaction, forming the 4-methylbenzothiazole diazonium salt solution.[3]
-
-
Reduction:
-
In a separate beaker, prepare a solution of stannous chloride dihydrate (0.2 mol) in concentrated hydrochloric acid (0.3 mol).
-
Cool this reducing agent solution in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for an additional 2-3 hours at room temperature.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 4-methyl-2-hydrazinobenzothiazole as a solid.
-
Dry the purified product in a vacuum oven.
-
Protocol 2: General Procedure for the Synthesis of 4-Methylbenzothiazole Hydrazone Derivatives
This protocol outlines the condensation reaction between 4-methyl-2-hydrazinobenzothiazole and a substituted aldehyde.
Materials:
-
4-methyl-2-hydrazinobenzothiazole
-
Substituted aromatic or heteroaromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 4-methyl-2-hydrazinobenzothiazole (1 mmol) in ethanol (15-20 mL).
-
To this solution, add the desired substituted aldehyde (1 mmol).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
-
Condensation:
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure hydrazone derivative.
-
Dry the final product in a vacuum oven.
-
Data Presentation
The following tables summarize the characterization data and biological activity for a series of synthesized 4-methylbenzothiazole hydrazone derivatives.
Table 1: Physicochemical and Spectroscopic Data of Representative 4-Methylbenzothiazole Hydrazone Derivatives
| Compound ID | R-group (Substituent on Aldehyde) | Molecular Formula | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) |
| 1a | -H | C₁₅H₁₂N₄S | 85 | 210-212 | 2.51 (s, 3H, CH₃), 7.10-8.15 (m, 9H, Ar-H & CH=N), 11.80 (s, 1H, NH) | 3150 (N-H), 1610 (C=N), 1580 (C=C) |
| 1b | 4-Cl | C₁₅H₁₁ClN₄S | 88 | 234-236 | 2.52 (s, 3H, CH₃), 7.12-8.10 (m, 8H, Ar-H & CH=N), 11.92 (s, 1H, NH) | 3145 (N-H), 1615 (C=N), 1585 (C=C), 750 (C-Cl) |
| 1c | 4-OCH₃ | C₁₆H₁₄N₄OS | 90 | 220-222 | 2.50 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 6.95-8.05 (m, 8H, Ar-H & CH=N), 11.75 (s, 1H, NH) | 3155 (N-H), 1605 (C=N), 1575 (C=C), 1250 (C-O) |
| 1d | 4-NO₂ | C₁₅H₁₁N₅O₂S | 82 | 258-260 | 2.53 (s, 3H, CH₃), 7.15-8.35 (m, 8H, Ar-H & CH=N), 12.10 (s, 1H, NH) | 3160 (N-H), 1620 (C=N), 1590 (C=C), 1520, 1340 (NO₂) |
Table 2: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC) of 4-Methylbenzothiazole Hydrazone Derivatives (µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| 1a | 62.5 | 125 | 250 | >250 | 125 |
| 1b | 31.25 | 62.5 | 125 | 250 | 62.5 |
| 1c | 125 | 250 | >250 | >250 | 250 |
| 1d | 15.6 | 31.25 | 62.5 | 125 | 31.25 |
| Ampicillin | 6.25 | 3.12 | 12.5 | 100 | - |
| Fluconazole | - | - | - | - | 6.25 |
Visualizations
Experimental Workflow
The following diagram illustrates the general two-step synthesis process for 4-methylbenzothiazole hydrazone derivatives.
Caption: Synthetic workflow for 4-methylbenzothiazole hydrazone derivatives.
Proposed Mechanism of Action: Inhibition of Nucleic Acid Synthesis
Some benzothiazole hydrazone derivatives have been shown to exert their cytotoxic effects by inhibiting key enzymes involved in de novo purine synthesis, a critical pathway for DNA and RNA production in rapidly proliferating cells, such as cancer cells and microbes.[3]
Caption: Inhibition of purine synthesis by 4-methylbenzothiazole hydrazones.
Application Notes
-
Antimicrobial Agents: The synthesized hydrazone derivatives, particularly those with electron-withdrawing groups like nitro and chloro substituents, have demonstrated promising activity against a range of bacteria and fungi. The imine (-N=CH-) linkage is crucial for their biological activity. These compounds represent a valuable scaffold for the development of new antimicrobial drugs to combat resistant strains.
-
Anticancer Drug Discovery: The cytotoxic effects of these derivatives against various cancer cell lines suggest their potential as anticancer agents. Their proposed mechanism of inhibiting nucleic acid synthesis provides a rationale for their selective toxicity towards rapidly dividing cancer cells.[3][4] Further structure-activity relationship (SAR) studies could lead to the identification of more potent and selective anticancer drug candidates. Another potential mechanism involves the reactivation of mutant p53 by acting as zinc metallochaperones.[5]
-
Chemical Probes: Due to their specific interactions with biological targets, these compounds can be developed as chemical probes to study the intricacies of metabolic pathways, such as de novo purine synthesis, in both normal and diseased states.
-
Further Research and Development: The synthetic protocols provided are robust and can be adapted to generate a diverse library of 4-methylbenzothiazole hydrazone derivatives. This will facilitate extensive SAR studies to optimize their biological activity, selectivity, and pharmacokinetic properties for potential therapeutic applications.
References
- 1. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchwithrutgers.com [researchwithrutgers.com]
Application Notes and Protocols for the Synthesis of Benzothiazole Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the creation of diverse benzothiazole compound libraries, a critical starting point for drug discovery and development. Benzothiazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines key synthetic strategies, presents comparative data, and offers step-by-step experimental protocols.
Introduction to Benzothiazole Library Synthesis
The synthesis of benzothiazole libraries is a fundamental step in the identification of novel therapeutic agents. The core structure, a fusion of benzene and thiazole rings, offers a versatile platform for chemical modification, allowing for the exploration of vast chemical space. Key approaches to library synthesis include the condensation of 2-aminothiophenol with various electrophiles and diversity-oriented synthesis strategies. These methods can be adapted for high-throughput synthesis, enabling the rapid generation of large numbers of distinct compounds for biological screening.
Key Synthetic Methodologies
Several robust methods exist for the synthesis of 2-substituted benzothiazoles. The most common and versatile approach involves the condensation of 2-aminothiophenol with aldehydes or carboxylic acids. Variations in catalysts, reaction conditions, and purification techniques allow for the optimization of yield and purity.
Condensation of 2-Aminothiophenol with Aldehydes
This method is widely employed due to the commercial availability of a vast array of aldehydes, allowing for the introduction of diverse substituents at the 2-position of the benzothiazole core. A common and efficient protocol utilizes an H₂O₂/HCl catalyst system in ethanol at room temperature.[1][2]
Condensation of 2-Aminothiophenol with Carboxylic Acids
Direct condensation with carboxylic acids provides another avenue for generating structural diversity. Microwave-assisted synthesis has emerged as a rapid and efficient method for this transformation, often proceeding without the need for a solvent or strong dehydrating agents.[3][4]
Solid-Phase Synthesis
For the generation of large, combinatorial libraries, solid-phase synthesis offers significant advantages in terms of purification and automation. By immobilizing the benzothiazole precursor on a solid support, such as Wang resin, excess reagents and byproducts can be easily removed by filtration.[5][6][7]
Data Presentation: Comparison of Synthetic Methods
The choice of synthetic method can significantly impact reaction outcomes. The following tables summarize quantitative data for different approaches to benzothiazole library synthesis, allowing for an informed selection of the most suitable protocol for a given research objective.
Table 1: H₂O₂/HCl Catalyzed Synthesis of 2-Arylbenzothiazoles [1][2]
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenylbenzothiazole | 1 | 92 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzothiazole | 1 | 94 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzothiazole | 1 | 91 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)benzothiazole | 1 | 93 |
| 5 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)benzothiazole | 1 | 89 |
Table 2: Microwave-Assisted Synthesis of 2-Substituted Benzothiazoles from Carboxylic Acids [3][4]
| Entry | Carboxylic Acid | Product | Power (W) | Time (min) | Yield (%) |
| 1 | Benzoic acid | 2-Phenylbenzothiazole | 300 | 20 | 92 |
| 2 | 4-Chlorobenzoic acid | 2-(4-Chlorophenyl)benzothiazole | 300 | 20 | 88 |
| 3 | Acetic acid | 2-Methylbenzothiazole | 300 | 20 | 75 |
| 4 | Cyclohexanecarboxylic acid | 2-Cyclohexylbenzothiazole | 300 | 20 | 81 |
Experimental Protocols
Protocol 1: General Procedure for the H₂O₂/HCl Catalyzed Synthesis of 2-Arylbenzothiazoles
This protocol is adapted from the work of Guo et al.[1][8]
Materials:
-
2-Aminothiophenol
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 2-aminothiophenol (1 mmol) in ethanol (10 mL) in a round-bottom flask, add the aromatic aldehyde (1 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Add 30% H₂O₂ (6 mmol) followed by the dropwise addition of concentrated HCl (3 mmol).
-
Continue stirring the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (50 mL) and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford the pure 2-arylbenzothiazole.
Protocol 2: General Procedure for the Microwave-Assisted Synthesis of 2-Substituted Benzothiazoles from Carboxylic Acids
This protocol is based on the findings of Chakraborti et al.[3]
Materials:
-
2-Aminothiophenol
-
Carboxylic acid (e.g., benzoic acid)
-
Microwave reactor
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Hexane
Procedure:
-
In a microwave-safe vessel, mix 2-aminothiophenol (1 mmol) and the carboxylic acid (1.2 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 300 W for 20 minutes.
-
After cooling to room temperature, add ethyl acetate (20 mL) to the reaction mixture.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield the pure 2-substituted benzothiazole.
Protocol 3: General Procedure for the Solid-Phase Synthesis of a Benzothiazole Library
This protocol describes a general workflow for solid-phase synthesis using Wang resin.[5][6][9]
Materials:
-
Wang resin
-
2-Amino-5-mercaptobenzoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
A library of aldehydes
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Loading: Swell Wang resin in DMF. Add a solution of 2-amino-5-mercaptobenzoic acid and DIC in DMF to the resin and shake at room temperature overnight. Wash the resin extensively with DMF and DCM.
-
Aldehyde Coupling: To the resin, add a solution of the desired aldehyde in DMF and shake at room temperature for 4-6 hours. Wash the resin with DMF and DCM.
-
Cyclization and Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzothiazole derivative.
-
Purify the individual library members using high-performance liquid chromatography (HPLC).
Visualization of Experimental Workflow and a Target Signaling Pathway
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for benzothiazole library synthesis and a key signaling pathway targeted by bioactive benzothiazole compounds.
Caption: Experimental workflow for benzothiazole library synthesis and screening.
Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiazole compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptideweb.com [peptideweb.com]
Troubleshooting & Optimization
optimizing reaction conditions for 4-Methylbenzo[d]thiazol-2(3H)-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Methylbenzo[d]thiazol-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method for synthesizing this compound is the cyclization of 2-amino-3-methylbenzenethiol with a carbonylating agent. Common carbonylating agents for this transformation include phosgene, triphosgene, and 1,1'-carbonyldiimidazole (CDI).
Q2: I am observing low yields in my reaction. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Side Product Formation: Competing side reactions can consume the starting material or the desired product. Common side products include over-alkylation, oxidation of the thiol, or polymerization.
-
Purity of Starting Materials: Impurities in the 2-amino-3-methylbenzenethiol or the carbonylating agent can interfere with the reaction.
-
Moisture: The presence of water can lead to the decomposition of the carbonylating agent and the formation of unwanted byproducts.
Q3: How can I minimize the formation of side products?
A3: To minimize side product formation, consider the following:
-
Control of Stoichiometry: Use a precise stoichiometry of the carbonylating agent. An excess can lead to side reactions.
-
Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures can promote side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the thiol group.
-
Slow Addition: Add the carbonylating agent slowly to the solution of 2-amino-3-methylbenzenethiol to maintain a low concentration of the reactive species and minimize side reactions.
Q4: What are the best practices for purifying this compound?
A4: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, common solvents include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is often effective. The choice of method depends on the nature and quantity of impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive carbonylating agent (e.g., hydrolyzed phosgene or CDI). | Use a fresh, unopened bottle of the carbonylating agent. Ensure all glassware is thoroughly dried before use. |
| Low reaction temperature. | Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS. | |
| Poor quality of 2-amino-3-methylbenzenethiol. | Purify the starting material by distillation or recrystallization before use. Verify its purity by NMR or GC-MS. | |
| Multiple Spots on TLC/LC-MS (Side Products) | Oxidation of the thiol group in the starting material. | Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of a urea byproduct (if an amine impurity is present). | Ensure the purity of the 2-amino-3-methylbenzenethiol. | |
| Polymerization. | Maintain a dilute concentration of reactants and ensure efficient stirring. Consider inverse addition (adding the aminothiophenol to the carbonylating agent). | |
| Product is an intractable oil or difficult to crystallize | Presence of residual solvent or impurities. | Dry the product under high vacuum. Attempt trituration with a non-polar solvent like hexanes or pentane to induce crystallization. If that fails, purify by column chromatography. |
| Discoloration of the final product (e.g., pink or brown) | Oxidation of phenolic impurities or the product itself. | Treat a solution of the crude product with activated charcoal before recrystallization. Store the final product under an inert atmosphere and protected from light. |
Experimental Protocols
Synthesis of this compound using Triphosgene
This protocol provides a representative method for the synthesis of this compound.
Materials:
-
2-Amino-3-methylbenzenethiol
-
Triphosgene
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-3-methylbenzenethiol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (2.2 eq) to the solution.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.
-
Slowly add the triphosgene solution to the stirred solution of 2-amino-3-methylbenzenethiol and triethylamine at 0°C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of this compound. Please note that these are illustrative values and optimal conditions may vary.
| Parameter | Triphosgene Method | CDI Method |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Base | Triethylamine (Et₃N) | Not required |
| Temperature | 0°C to Room Temperature | Room Temperature to 50°C |
| Reaction Time | 2 - 4 hours | 12 - 18 hours |
| Typical Yield | 75 - 85% | 70 - 80% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
identifying common impurities in 4-Methylbenzo[d]thiazol-2(3H)-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and addressing common impurities encountered during the synthesis of 4-Methylbenzo[d]thiazol-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A common and efficient method for the synthesis of this compound involves a two-step process. The first step is the reaction of 2-amino-3-methylphenol with a thiocyanating agent, such as potassium thiocyanate, in an acidic medium to form an N-(2-hydroxy-6-methylphenyl)thiourea intermediate. The second step is an intramolecular cyclization of this intermediate, often facilitated by heat or a suitable cyclizing agent, to yield the final product.
Q2: What are the most common types of impurities I might encounter in my synthesis?
Impurities in the synthesis of this compound can generally be categorized as:
-
Starting Material-Related Impurities: Residual starting materials like 2-amino-3-methylphenol or isomeric aminocresols.
-
Intermediate-Related Impurities: Unreacted N-(2-hydroxy-6-methylphenyl)thiourea.
-
Process-Related Impurities: Byproducts formed during the reaction, such as isomers of the final product (e.g., 6-Methylbenzo[d]thiazol-2(3H)-one) or over-methylated derivatives.
-
Degradation Products: Compounds resulting from the decomposition of the final product under harsh reaction or work-up conditions.
Q3: How can I best detect these impurities?
High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective method for detecting and quantifying impurities in this synthesis. Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS), is invaluable for identifying the molecular weights of unknown impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information for the characterization of isolated impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common impurities.
Problem 1: Presence of an Impurity with a Similar Retention Time to the Starting Material
-
Possible Cause: This impurity is likely an isomer of the 2-amino-3-methylphenol starting material, such as 4-amino-3-methylphenol or 2-amino-5-methylphenol. These isomers can react similarly to the intended starting material, leading to the formation of isomeric benzothiazole products.
-
Troubleshooting Steps:
-
Confirm Starting Material Purity: Analyze the 2-amino-3-methylphenol starting material by HPLC and NMR to confirm its isomeric purity.
-
Source High-Purity Reagents: If the starting material is found to be impure, source a higher purity grade or purify the existing material by recrystallization or column chromatography.
-
Optimize Chromatography: Develop an HPLC method with sufficient resolution to separate the isomeric products from the desired this compound.
-
Problem 2: A Significant Peak Corresponding to the Thiourea Intermediate Remains in the Final Product
-
Possible Cause: Incomplete cyclization of the N-(2-hydroxy-6-methylphenyl)thiourea intermediate.
-
Troubleshooting Steps:
-
Increase Reaction Time or Temperature: Prolong the reaction time or increase the temperature of the cyclization step to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC.
-
Use a Cyclizing Agent: Consider the addition of a mild acid or a dehydrating agent to facilitate the ring closure.
-
Purification: If incomplete conversion is unavoidable, the intermediate can typically be removed by column chromatography or recrystallization.
-
Problem 3: Detection of an Isomeric Product
-
Possible Cause: As mentioned in Problem 1, the presence of isomeric aminophenols in the starting material will lead to the formation of isomeric benzothiazolone products. For example, 4-amino-3-methylphenol would lead to the formation of 6-Methylbenzo[d]thiazol-2(3H)-one.
-
Troubleshooting Steps:
-
Verify Starting Material: The primary solution is to ensure the isomeric purity of the 2-amino-3-methylphenol starting material.
-
Purification of Final Product: Isomeric products can be challenging to separate. Preparative HPLC or careful column chromatography may be required.
-
Data Presentation: Common Impurities
| Impurity Name | Probable Source | Typical Analytical Signal (LC-MS) [m/z] |
| 2-Amino-3-methylphenol | Unreacted starting material | 124.16 [M+H]⁺ |
| 4-Amino-3-methylphenol | Isomeric impurity in starting material | 124.16 [M+H]⁺ |
| N-(2-hydroxy-6-methylphenyl)thiourea | Incomplete cyclization of intermediate | 183.24 [M+H]⁺ |
| 6-Methylbenzo[d]thiazol-2(3H)-one | Isomeric starting material | 166.21 [M+H]⁺ |
| Bis(2-amino-3-methylphenyl) disulfide | Oxidation of starting material | 247.37 [M+H]⁺ |
Note: The m/z values are theoretical and may vary slightly depending on the analytical conditions.
Experimental Protocols
Synthesis of N-(2-hydroxy-6-methylphenyl)thiourea
-
Dissolve 2-amino-3-methylphenol (1.0 eq) in a suitable solvent such as dilute hydrochloric acid.
-
Add a solution of potassium thiocyanate (1.1 eq) in water.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the thiourea intermediate.
Synthesis of this compound
-
Suspend the N-(2-hydroxy-6-methylphenyl)thiourea intermediate (1.0 eq) in a high-boiling point solvent like ethanol or acetic acid.
-
Heat the mixture to reflux for 8-12 hours. The cyclization can be monitored by the disappearance of the intermediate spot on TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and mitigating impurities.
strategies for improving the yield of 4-Methylbenzo[d]thiazol-2(3H)-one reactions
Technical Support Center: 4-Methylbenzo[d]thiazol-2(3H)-one Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions to improve the yield and purity of this compound reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and effective method for synthesizing this compound is the selective oxidation of its precursor, 4-Methyl-2-mercaptobenzothiazole. This reaction typically involves an oxidizing agent and may be facilitated by a catalyst. Alternative, though less direct, routes can involve multi-component reactions or modifications of other benzothiazole derivatives.
Q2: Why is the choice of oxidant and catalyst critical in this synthesis?
The choice of oxidant and catalyst directly influences both the reaction yield and the product selectivity. An overly harsh oxidant can lead to degradation or unwanted side products. The catalyst, often a transition metal salt like FeCl₂, plays a crucial role in facilitating the selective oxidation of the thiol group to the desired ketone at a high conversion rate[1]. Without an appropriate catalyst, the reaction may be sluggish or favor the formation of disulfide byproducts[1].
Q3: What is the most common and problematic side product?
The most frequently encountered side product is the disulfide dimer, 2,2'-dithiobis(4-methylbenzothiazole). This compound forms through the oxidative coupling of two molecules of the 4-Methyl-2-mercaptobenzothiazole starting material. Its formation is particularly favored at lower reaction temperatures (below 90°C) and can become the main product if conditions are not optimized for the formation of the desired thiazolone[1].
Q4: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material and a pure standard of the product (if available), you can observe the consumption of the reactant and the appearance of the product spot. This allows for the determination of the optimal reaction time and helps prevent the formation of degradation products from prolonged heating.
Q5: What are the expected yields for this reaction?
With optimized conditions, including the use of an effective catalyst like FeCl₂ in a suitable solvent such as acetic acid, selectivities of up to 85% at a 95% conversion rate have been reported for the analogous 2-mercaptobenzothiazole oxidation[1]. Actual isolated yields will depend on the efficiency of the work-up and purification steps.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem: Low or No Product Yield
-
Possible Cause 1: Suboptimal Reaction Temperature.
-
Solution: Temperature is a critical parameter. For the oxidation of the mercapto-precursor, temperatures between 100-150°C are often required to favor the formation of this compound over the disulfide byproduct[1]. Conduct small-scale trials to determine the optimal temperature for your specific setup.
-
-
Possible Cause 2: Ineffective Solvent.
-
Solution: The choice of solvent can significantly impact yield. Acetic acid has been shown to be a preeminent solvent for similar reactions as it also acts as a catalyst and helps in the decomposition of intermediate species to the final product[1][2]. If using other solvents, ensure they are dry and appropriate for the reaction temperature.
-
-
Possible Cause 3: Inactive or Inappropriate Catalyst.
Problem: High Proportion of Disulfide Side Product
-
Possible Cause: Reaction Temperature is Too Low.
-
Solution: The formation of the disulfide dimer is the primary competing reaction and is favored at temperatures below 90°C[1]. Increasing the reaction temperature, often to reflux conditions in a high-boiling solvent, can significantly reduce the formation of this byproduct.
-
-
Logical Troubleshooting Flow for Low Yield:
A logical workflow for troubleshooting low reaction yields.
Problem: Difficulty in Product Purification
-
Possible Cause: Presence of Persistent Intermediates or Byproducts.
-
Solution: If the main impurity is the disulfide byproduct, purification can be achieved via column chromatography on silica gel. A solvent system of ethyl acetate and petroleum ether is often effective. Alternatively, recrystallization from a suitable solvent like ethanol or acetone can be attempted to isolate the pure product.
-
Data on Reaction Condition Optimization
Optimizing reaction parameters is crucial for maximizing yield. The following tables summarize key findings from studies on related benzothiazole syntheses.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Toluene | Reflux | 3 | 25 | [2] |
| 2 | CH₃CN | Reflux | 3 | 30 | [2] |
| 3 | CH₂Cl₂ | Reflux | 3 | <5 | [2] |
| 4 | H₂O | Reflux | 3 | 15 | [2] |
| 5 | CH₃COOH | Reflux | 3 | 45 | [2] |
Data adapted from a three-component reaction for a benzothiazole derivative, highlighting the superior performance of acetic acid.
Table 2: Influence of Temperature and Catalyst on Product Selectivity
| Starting Material | Catalyst | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity for Thiazolone (%) | Main Byproduct | Reference |
| 2-Mercaptobenzothiazole | None | < 90 | 0.3 - 0.7 | Moderate | Low | Disulfide Dimer | [1] |
| 2-Mercaptobenzothiazole | FeCl₂ | 100 - 150 | 0.3 - 0.7 | 95 | 85 | Minimal | [1] |
This data illustrates the critical role of both temperature and catalyst in directing the reaction towards the desired product.
Key Experimental Protocols & Pathways
Protocol 1: Catalytic Oxidation of 4-Methyl-2-mercaptobenzothiazole
This protocol is based on optimized methods for the oxidation of 2-mercaptobenzothiazole[1].
-
Reaction Setup: In a high-pressure reaction vessel, add 4-Methyl-2-mercaptobenzothiazole (1 equivalent), iron(II) chloride (FeCl₂, 0.05 equivalents), and glacial acetic acid as the solvent.
-
Reaction Conditions: Seal the vessel and pressurize with molecular oxygen to 0.3-0.7 MPa. Heat the mixture to 120-130°C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them via TLC until the starting material is consumed (typically 4-6 hours).
-
Work-up: After cooling the reaction vessel to room temperature, carefully release the pressure. Pour the reaction mixture into a larger volume of cold water to precipitate the crude product.
-
Purification: Filter the solid precipitate and wash thoroughly with water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure this compound.
Reaction Pathways and Workflow
The synthesis involves a primary pathway to the desired product and a competing pathway to a common byproduct.
General Experimental Workflow
The following diagram outlines the standard laboratory workflow for this synthesis.
References
addressing stability issues of 4-Methylbenzo[d]thiazol-2(3H)-one in aqueous solutions
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My aqueous solution of 4-Methylbenzo[d]thiazol-2(3H)-one is showing a decrease in concentration over time. What could be the cause?
A1: Several factors could contribute to the degradation of benzothiazole derivatives in aqueous solutions. The primary suspects are hydrolysis, oxidation, and photodegradation. The stability can be significantly influenced by the pH, temperature, light exposure, and the presence of oxidizing agents in your solution.[1][2][3]
Q2: How does pH affect the stability of my compound?
A2: The pH of your aqueous solution is a critical factor. Benzothiazole derivatives can be susceptible to hydrolysis, particularly under neutral to basic conditions (pH > 7).[1][4] Some benzothiazolium salts have been shown to be stable at pH < 7 but decompose at pH 8.[1] It is recommended to determine the optimal pH range for your experiments by conducting a pH stability profile.
Q3: I've noticed degradation even when my solutions are protected from light and stored at a low temperature. What other factor could be at play?
A3: If you have ruled out photodegradation and thermal degradation, consider the possibility of oxidation. The benzothiazole ring can undergo oxidative ring-opening, especially in the presence of oxidizing agents.[2][5][6] Ensure your solvents are degassed and consider working under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is an issue.
Q4: Can exposure to ambient light in the lab affect the stability of this compound?
A4: Yes, exposure to light, particularly UV radiation, can lead to the photodegradation of benzothiazole compounds.[7][8] It is a standard good practice to protect solutions of photosensitive compounds from light by using amber vials or wrapping containers in aluminum foil.
Q5: What are the likely degradation products I should be looking for?
A5: Without specific studies on this compound, it is difficult to predict the exact degradation products. However, based on related compounds, degradation could involve the opening of the thiazole ring.[2][5] Hydrolysis of substituted benzothiazolium salts has been shown to yield derivatives of 2-styrylbenzothiazole and 3-R-2-benzothiazolone.[1] Analytical techniques such as LC-MS/MS would be necessary to identify the specific degradation products in your samples.
Factors Influencing Stability of Benzothiazole Derivatives
The following table summarizes key factors that can influence the stability of benzothiazole derivatives in aqueous solutions, based on general chemical principles and data from related compounds.
| Factor | Potential Impact on Stability | Recommended Mitigation Strategies |
| pH | The ionization state and susceptibility to hydrolysis can be pH-dependent.[4] Basic conditions (pH > 7) may promote hydrolysis of the thiazole ring.[1] | Determine the optimal pH for stability through experimentation. Use buffers to maintain a consistent pH. |
| Light | Exposure to UV and even ambient light can cause photodegradation.[7][8] | Prepare and store solutions in amber vials or light-protected containers. Minimize exposure to direct light during experiments. |
| Temperature | Higher temperatures generally accelerate the rate of chemical degradation. | Store stock solutions and samples at recommended low temperatures (e.g., 2-8 °C or -20 °C). Avoid repeated freeze-thaw cycles. |
| Oxygen/Oxidizing Agents | The benzothiazole ring can be susceptible to oxidative cleavage.[2][5][6] | Use de-gassed solvents. Prepare solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of radical initiators. |
| Solvent | The polarity and composition of the aqueous solution can influence degradation rates and pathways. | Ensure high purity of water and any co-solvents. Be aware of potential interactions with buffer components. |
Experimental Protocols
Protocol: Preliminary Assessment of Aqueous Stability
This protocol provides a general framework for assessing the stability of this compound in an aqueous solution.
1. Materials:
- This compound
- High-purity (e.g., HPLC-grade) water
- Buffer solutions at various pH values (e.g., pH 4, 7, 9)
- Amber glass vials with screw caps
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO, acetonitrile) to prepare a concentrated stock solution.
3. Preparation of Test Solutions:
- Spike the stock solution into the aqueous buffer solutions of different pH values to achieve a final concentration suitable for your analytical method (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.
- Prepare separate sets of samples for each condition to be tested (e.g., different pH, light exposure, temperature).
4. Incubation Conditions:
- pH Stability: Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C) in the dark.
- Photostability: Expose a set of test solutions to a controlled light source (e.g., a photostability chamber) while keeping a parallel set in the dark as a control.
- Thermal Stability: Incubate test solutions at various temperatures (e.g., 4°C, 25°C, 40°C) in the dark.
5. Sample Analysis:
- At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
- Analyze the samples immediately by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
- The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
6. Data Analysis:
- Plot the concentration of this compound versus time for each condition.
- Calculate the degradation rate constant and the half-life of the compound under each condition.
Visualizations
Caption: Workflow for Investigating Compound Stability.
Caption: Hypothetical Degradation Pathways for a Benzothiazole Derivative.
References
- 1. chempap.org [chempap.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Methylbenzo[d]thiazol-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Methylbenzo[d]thiazol-2(3H)-one.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low Recovery After Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | The chosen solvent may be too good, leading to high solubility even at low temperatures. Conversely, the compound may be too insoluble to dissolve effectively at elevated temperatures. |
| Action: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) to identify a solvent that dissolves the crude product when hot but allows for significant precipitation upon cooling. | |
| Excessive Solvent Volume | Using too much solvent will keep the product in solution even after cooling, significantly reducing the yield. |
| Action: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material. | |
| Premature Crystallization | The product crystallizes in the funnel during hot filtration. |
| Action: Preheat the filtration apparatus (funnel and receiving flask) before filtration. Use a small amount of hot solvent to wash any crystals that form in the funnel into the filtrate. | |
| Cooling Rate Too Fast | Rapid cooling can lead to the formation of small, impure crystals that trap impurities. |
| Action: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize precipitation. |
Problem 2: Impurities Co-eluting with the Product during Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase | The polarity of the solvent system may be too high, causing both the product and impurities to move quickly down the column with poor separation. |
| Action: Decrease the polarity of the mobile phase. A common mobile phase for benzothiazole derivatives is a mixture of ethyl acetate and petroleum ether or hexanes.[1] Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution). | |
| Column Overloading | Applying too much crude product to the column leads to broad bands and poor separation. |
| Action: Use an appropriate amount of crude product for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight. | |
| Improper Column Packing | An unevenly packed column will result in channeling and inefficient separation. |
| Action: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
Problem 3: Product Appears as an Oil Instead of a Solid
| Possible Cause | Suggested Solution |
| Presence of Impurities | Residual solvents or low-melting point impurities can prevent the product from solidifying. |
| Action: Attempt to triturate the oil with a non-polar solvent like hexanes or pentane to induce crystallization and wash away soluble impurities. If this fails, re-purify using column chromatography. | |
| Residual Solvent | Trapped solvent from the purification process can lower the melting point. |
| Action: Dry the product under high vacuum for an extended period. Gentle heating under vacuum may also help remove residual solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective purification techniques for this compound and related benzothiazole derivatives are recrystallization and column chromatography.[1]
Q2: What are some suitable recrystallization solvents for this compound?
A2: While specific data for this compound is limited, ethanol is a commonly used solvent for the recrystallization of benzothiazole derivatives.[1] Other potential solvents to screen include methanol, isopropanol, ethyl acetate, and mixtures of these with water or non-polar solvents like hexanes.
Q3: What are the recommended parameters for column chromatography of this compound?
A3: A typical column chromatography setup would involve:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in petroleum ether or hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).[1] The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis beforehand.
Q4: What are the likely impurities in a crude sample of this compound?
A4: Potential impurities can arise from the starting materials and byproducts of the synthesis. Common synthetic routes for benzothiazol-2-ones may involve starting materials like 2-amino-3-methylthiophenol or related compounds. Therefore, unreacted starting materials, and byproducts from incomplete cyclization or side reactions are potential impurities.
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Purification Techniques: A Comparative Summary
| Technique | Stationary/Mobile Phase or Solvent | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Solvent: Ethanol, Methanol, Isopropanol, Ethyl Acetate, or mixtures. | >98% (highly dependent on crude purity and solvent choice) | Simple, cost-effective, scalable. | Can have lower yields, not effective for impurities with similar solubility. |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Ethyl Acetate/Petroleum Ether gradient.[1] | >99% | High resolution, can separate closely related impurities. | More time-consuming, requires larger volumes of solvent, can be less scalable. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude material in various ratios of ethyl acetate and petroleum ether. The ideal solvent system should give the product a retention factor (Rf) of approximately 0.2-0.4.
-
Column Packing: Prepare a silica gel slurry in the initial, low-polarity mobile phase and carefully pack a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica gel onto the top of the column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions and monitor the elution by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute the product.
-
Fraction Collection and Analysis: Collect the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Decision tree for troubleshooting the purification of this compound.
References
avoiding side reactions during the synthesis of N-substituted benzothiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of N-substituted benzothiazoles.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of N-substituted benzothiazoles, providing potential causes and solutions.
Question 1: My reaction to form a 2-substituted benzothiazole from 2-aminothiophenol and an aldehyde is sluggish, and I'm isolating a significant amount of a byproduct that is not my desired product. What could be the issue?
Answer:
A common issue in this synthesis is the formation of a benzothiazoline intermediate, which is the initial cyclization product. The final step of the reaction is the oxidation of this intermediate to the aromatic benzothiazole. If this oxidation is incomplete, the benzothiazoline will be a major contaminant.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Oxidant | Ensure an adequate amount of an oxidizing agent is present. Common oxidants for this step include air (oxygen), hydrogen peroxide, or manganese dioxide. The choice of oxidant can be critical and may need to be optimized for your specific substrate. |
| Reaction Conditions Not Optimal for Oxidation | The oxidation step can be sensitive to pH and temperature. For air oxidation, slightly basic conditions can be beneficial. If using a chemical oxidant, ensure the reaction temperature is appropriate for its activity. |
| Steric Hindrance | Bulky substituents on the aldehyde or the 2-aminothiophenol can slow down the final aromatization step. In such cases, a stronger oxidant or longer reaction times may be necessary. |
A general workflow for troubleshooting this issue is as follows:
Caption: Troubleshooting workflow for incomplete oxidation.
Question 2: During the synthesis of a 2-aminobenzothiazole, my reaction mixture turns dark, and I observe the formation of a disulfide byproduct. How can I prevent this?
Answer:
The starting material, 2-aminothiophenol, is susceptible to oxidative dimerization to form 2,2'-dithiobis(aniline). This is a common side reaction, especially when the reaction is run under aerobic conditions or in the presence of certain catalysts.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Oxidation of Starting Material | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. |
| Inappropriate Catalyst | Some metal catalysts can promote the dimerization of thiols. Consider using a milder or metal-free catalyst system if this side reaction is prevalent. |
| Slow Cyclization | If the desired cyclization reaction is slow, it provides more opportunity for the starting material to dimerize. Optimizing the reaction conditions (e.g., temperature, concentration) to favor the cyclization can help. |
The mechanism of this side reaction involves the oxidation of the thiol groups of two 2-aminothiophenol molecules to form a disulfide bond.
Caption: Formation of disulfide byproduct.
Question 3: I am trying to N-alkylate a 2-aminobenzothiazole and I am getting a mixture of two isomeric products. How can I control the regioselectivity of the alkylation?
Answer:
2-Aminobenzothiazoles have two potential sites for N-alkylation: the exocyclic amino group (-NH2) and the endocyclic nitrogen atom within the thiazole ring. The regioselectivity of the alkylation is influenced by the reaction conditions, including the base, solvent, and the nature of the alkylating agent.
Controlling Regioselectivity:
| Factor | To Favor Exocyclic N-Alkylation | To Favor Endocyclic N-Alkylation |
| Base | Weaker bases (e.g., K2CO3, NaHCO3) are often preferred. | Stronger bases (e.g., NaH, KOtBu) can favor deprotonation of the endocyclic nitrogen. |
| Solvent | Polar aprotic solvents like DMF or DMSO can favor exocyclic alkylation. | Less polar solvents may favor endocyclic alkylation. |
| Alkylating Agent | Less reactive alkylating agents (e.g., alkyl chlorides) may show higher selectivity for the more nucleophilic exocyclic nitrogen. | Highly reactive alkylating agents (e.g., alkyl iodides, triflates) might lead to a mixture of products. |
| Temperature | Lower reaction temperatures can often improve selectivity. | Higher temperatures may lead to a loss of selectivity. |
The choice of reaction conditions can be guided by the desired outcome:
Caption: Controlling regioselectivity in N-alkylation.
Question 4: My benzothiazole product seems to be degrading during workup or purification, and I'm seeing products that suggest the ring has opened. What is happening?
Answer:
The benzothiazole ring, while generally stable, can undergo oxidative ring-opening under certain conditions, particularly in the presence of strong oxidizing agents or upon prolonged exposure to air and light, especially if certain substituents are present. This can lead to the formation of 2-aminophenyl disulfide or other degradation products.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Harsh Oxidative Conditions | Avoid using overly strong oxidizing agents during the synthesis or workup. If an oxidation step is necessary, choose a milder reagent and carefully control the stoichiometry and reaction time. |
| Acidic or Basic Instability | Some substituted benzothiazoles can be sensitive to strong acids or bases, which can catalyze ring-opening. Neutralize the reaction mixture carefully during workup and avoid prolonged exposure to extreme pH. |
| Photodegradation | Protect the reaction mixture and the isolated product from light, especially if they are colored, as this can indicate photosensitivity. |
| Purification Issues | During chromatography, prolonged contact with silica or alumina gel, which can be acidic, may cause degradation. Consider using a neutral stationary phase or deactivating the silica gel with a base like triethylamine before use. |
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and various aromatic aldehydes under different catalytic conditions. This data can help in selecting an appropriate method to maximize yield and minimize side reactions.
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield Range (%) | Reference |
| None | Air/DMSO | DMSO | 120 | 2-5 | 85-95 | [1][2] |
| H2O2/HCl | H2O2 | Ethanol | Room Temp | 1 | 85-96 | [3] |
| Iodine | Air | DMF | 100 | 2-4 | 80-92 | [1] |
| [pmIm]Br (ionic liquid) | Air | None (Microwave) | 100-120 | 0.1-0.2 | 88-95 | [1] |
Experimental Protocols
Protocol 1: Green Synthesis of 2-Arylbenzothiazoles using H2O2/HCl
This protocol describes a high-yield, environmentally friendly synthesis of 2-arylbenzothiazoles.[3]
Materials:
-
2-Aminothiophenol
-
Aromatic aldehyde
-
Ethanol
-
30% Hydrogen peroxide (H2O2)
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).
-
To this solution, add 30% H2O2 (6.0 mmol) and concentrated HCl (3.0 mmol) dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzothiazole.
Protocol 2: Regioselective Exocyclic N-Alkylation of 2-Aminobenzothiazole
This protocol is designed to favor the alkylation on the exocyclic amino group.[4]
Materials:
-
2-Aminobenzothiazole
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-aminobenzothiazole (1.0 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated-2-aminobenzothiazole.
References
- 1. Experimental and theoretical investigation of benzothiazole oxidation by OH in air and the role of O2 - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Investigating Resistance to Benzothiazole-Based Therapeutic Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to benzothiazole-based therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action for benzothiazole-based anticancer agents?
A1: Benzothiazole derivatives exhibit a wide range of pharmacological activities. Their mechanisms of action as anticancer agents can vary depending on the specific derivative but commonly include the inhibition of tubulin, targeting specific proteins, inhibition of kinases (such as EGFR, VEGFR, and PI3K), induction of apoptosis, and interactions with DNA.[1][2]
Q2: What are the established mechanisms of acquired resistance to benzothiazole derivatives?
A2: Studies on acquired resistance to specific benzothiazole compounds, such as 2-(4-aminophenyl)benzothiazoles, have identified several mechanisms. These include the increased expression of anti-apoptotic proteins like Bcl-2 and tumor suppressor protein p53.[3] Altered drug metabolism, mediated by enzymes such as N-acetyl transferase (NAT) and cytochrome P450 (CYP) enzymes, can also confer resistance.[3] Additionally, aberrant signaling of the aryl hydrocarbon receptor (AhR) has been implicated, leading to reduced drug-induced DNA damage.[4]
Q3: Which signaling pathways are commonly associated with resistance to benzothiazole-based therapies?
A3: Dysregulation of several key signaling pathways is linked to resistance against various cancer therapies, and evidence suggests their involvement in the context of benzothiazole derivatives. These pathways include the PI3K/Akt/mTOR, JAK/STAT, and MAPK/ERK pathways.[5][6] For instance, some benzothiazole derivatives have been shown to induce apoptosis by suppressing the PI3K/AKT signaling pathway.[7][8] Resistance can emerge when cancer cells activate these pathways to promote survival and proliferation, counteracting the drug's effects.
Troubleshooting Guides
This section provides troubleshooting for common experimental issues encountered when studying resistance to benzothiazole-based agents.
Cell Viability and Cytotoxicity Assays (e.g., MTT, MTS)
Issue: High variability between replicate wells.
| Possible Cause | Solution |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. |
| Edge effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent incubation times | Standardize the timing of reagent addition and plate reading for all plates in an experiment. |
| Pipetting errors | Calibrate pipettes regularly. Use fresh tips for each replicate. When adding reagents, ensure the tip is below the surface of the liquid in the well without touching the bottom. |
Issue: Low absorbance values or weak signal.
| Possible Cause | Solution |
| Low cell number | Optimize the initial cell seeding density. Ensure cells are in the logarithmic growth phase when seeded. |
| Incorrect wavelength | Verify that the plate reader is set to the correct absorbance wavelength for the specific assay (e.g., ~570 nm for MTT). |
| Incomplete formazan solubilization (MTT assay) | Ensure complete dissolution of the formazan crystals by vigorous mixing or shaking before reading. Increase the incubation time with the solubilization buffer if necessary.[9] |
| Drug interference | Some benzothiazole compounds may have inherent color that can interfere with absorbance readings. Run a "no-cell" control with the compound to measure its background absorbance and subtract it from the experimental values. |
Apoptosis Assays (e.g., Annexin V/PI Staining)
Issue: High percentage of Annexin V-positive cells in the untreated control group.
| Possible Cause | Solution |
| Unhealthy cells at the start of the experiment | Use cells from a fresh culture that is in the logarithmic growth phase and has high viability. Avoid letting cells become over-confluent before starting the experiment. |
| Harsh cell handling | Handle cells gently during harvesting and washing to avoid mechanical damage to the cell membrane, which can lead to false positives.[10] |
| Over-trypsinization | Use the minimum concentration of trypsin required to detach cells and incubate for the shortest time necessary. Neutralize trypsin promptly with serum-containing medium. |
| High background fluorescence | Titrate the Annexin V and PI concentrations to determine the optimal staining concentrations for your cell type.[4] |
Issue: No significant increase in apoptosis in the treated group.
| Possible Cause | Solution |
| Ineffective drug concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis with your specific benzothiazole agent. |
| Loss of apoptotic cells | Apoptotic cells can detach and float in the culture medium. When harvesting, be sure to collect both the adherent and floating cell populations.[10] |
| Reagent degradation | Ensure that Annexin V and PI reagents are stored correctly and have not expired. |
Western Blotting
Issue: Weak or no signal for the protein of interest.
| Possible Cause | Solution |
| Low protein expression | Increase the amount of protein loaded per well. If the target protein is known to have low abundance, consider enriching it through immunoprecipitation.[1][11] |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for high or low molecular weight proteins.[2] |
| Suboptimal antibody concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[3] |
| Inactive antibody | Use a fresh aliquot of the antibody. Confirm antibody activity with a positive control lysate.[11] |
Quantitative PCR (qPCR)
Issue: No amplification in experimental samples.
| Possible Cause | Solution |
| Poor RNA quality or quantity | Use a spectrophotometer to assess RNA purity and concentration. Run an aliquot on a gel to check for degradation. |
| Inefficient cDNA synthesis | Ensure the reverse transcriptase and other reagents are active. Use a sufficient amount of high-quality RNA for the reaction.[12] |
| Poorly designed primers | Design and validate new primers. Ensure they do not form primer-dimers.[12] |
| Incorrect instrument settings | Verify that the correct fluorescent channel for your probe/dye is selected on the qPCR instrument.[13] |
Quantitative Data on Benzothiazole Resistance
The development of resistance is often characterized by an increase in the half-maximal inhibitory concentration (IC50). Below is a summary of representative data.
| Cell Line | Compound | Sensitive IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| MCF-7 (Breast Cancer) | Dichlorophenyl-containing chlorobenzothiazole | 0.0718 | >10 | >139 |
| A549 (Lung Cancer) | Benzothiazole derivative 61 | 10.67 (µg/mL) | Not Reported | - |
| A549 (Lung Cancer) | Benzothiazole derivative 62 | 9.0 (µg/mL) | Not Reported | - |
| Colo205 (Colon Cancer) | Isoxazole pyrimidine based BTA | 5.04 | Not Reported | - |
| A2780S (Ovarian Cancer) | PBPD (a Pd(II) complex) | 9.594 (24h) / 5.94 (48h) | 29.72 (24h) / 19.34 (48h) | ~3.1 (24h) / ~3.3 (48h) |
Data compiled from various sources for illustrative purposes.[5][14]
Experimental Protocols
Protocol: Generation of Drug-Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cell lines through continuous exposure to a benzothiazole-based agent.[7][15]
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of the parental cell line to the benzothiazole agent.
-
Initial exposure: Culture the parental cells in a medium containing the benzothiazole agent at a concentration of approximately half the IC50.
-
Stepwise dose escalation: Once the cells have adapted and are proliferating at a normal rate, increase the drug concentration in a stepwise manner. A common approach is to double the concentration at each step.
-
Monitoring and maintenance: At each concentration, monitor the cells for signs of toxicity and wait for a resistant population to emerge and resume normal proliferation. This process can take several weeks to months.[15]
-
Characterization of resistant cells: Once a cell line is established that can proliferate in a significantly higher drug concentration (e.g., 5-10 times the initial IC50), confirm the resistant phenotype by re-evaluating the IC50 and comparing it to the parental cell line.
-
Cryopreservation: Freeze aliquots of the resistant cells at various stages of development for future use.
Protocol: MTT Cell Viability Assay
This protocol outlines the steps for performing an MTT assay to assess cell viability.[9][16]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the benzothiazole agent and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol: Annexin V/PI Apoptosis Assay
This protocol describes the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.[2][10]
-
Cell Treatment: Treat cells with the benzothiazole agent at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Resistance Mechanisms
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common mechanism of drug resistance in cancer.[17][18] Some benzothiazole derivatives exert their anticancer effects by inhibiting this pathway.[7][8] Resistance can arise through mutations in pathway components or upregulation of upstream signaling that reactivates the pathway, thereby promoting cell survival despite drug treatment.
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. sinobiological.com [sinobiological.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. pcrbio.com [pcrbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Resistance Improvement and Sensitivity Enhancement of Cancer Therapy by a Novel Antitumor Candidate onto A2780 CP and A2780 S Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. researchgate.net [researchgate.net]
- 17. go.idtdna.com [go.idtdna.com]
- 18. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
Technical Support Center: 4-Methylbenzo[d]thiazol-2(3H)-one Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Methylbenzo[d]thiazol-2(3H)-one.
Frequently Asked Questions (FAQs)
1. What are the common synthetic routes for this compound?
The most prevalent synthetic strategies for benzothiazole derivatives involve the condensation of 2-aminothiophenols with various carbonyl compounds.[1][2][3][4][5] For the synthesis of this compound, a common laboratory and potential industrial-scale method is the cyclization of 2-amino-3-methylthiophenol with a phosgene equivalent, such as triphosgene or diphosgene, in the presence of a base. Alternative routes might involve the reaction with urea or carbon disulfide under specific conditions.
2. What are the critical process parameters to monitor during scale-up?
Key parameters to control during the scale-up of this compound synthesis include:
-
Temperature: The reaction can be highly exothermic, especially when using phosgene or its derivatives. Strict temperature control is crucial to prevent runaway reactions and minimize byproduct formation.
-
Reagent Addition Rate: Slow and controlled addition of reagents is necessary to manage the reaction exotherm and maintain optimal stoichiometry.
-
Mixing Efficiency: Adequate agitation is essential to ensure homogenous reaction conditions, particularly in large-scale reactors where mass and heat transfer limitations can be significant.
-
pH Control: Maintaining the appropriate pH is critical for the reaction to proceed to completion and to minimize side reactions.
3. What are the primary safety concerns associated with the production of this compound?
The synthesis of this compound can involve several hazardous materials.[6] The use of phosgene or its equivalents is a major concern due to their extreme toxicity. 2-aminothiophenols can be toxic and are often air-sensitive, posing inhalation and contact hazards. Appropriate personal protective equipment (PPE), engineering controls (e.g., fume hoods, closed-system reactors), and emergency procedures are mandatory.
4. How can the purity of this compound be assessed?
The purity of the final product can be determined using a combination of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the active pharmaceutical ingredient (API) and detection of impurities.
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
-
Mass Spectrometry (MS) to confirm the molecular weight.
-
Melting point analysis as a preliminary indicator of purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. | 1. Monitor reaction progress by TLC or HPLC. Increase reaction time if necessary. 2. Ensure starting materials are pure and the reaction is performed under an inert atmosphere (e.g., nitrogen). 3. Optimize the reaction temperature. A lower temperature may be required to prevent degradation. |
| Product Discoloration (e.g., pink or brown) | 1. Oxidation of the 2-amino-3-methylthiophenol starting material. 2. Presence of metallic impurities. | 1. Use high-purity, freshly distilled or recrystallized starting materials. Perform the reaction under an inert atmosphere. 2. Use metal-free reaction vessels or ensure proper cleaning of reactors. Consider using a metal scavenger. |
| High Impurity Levels | 1. Formation of byproducts due to incorrect stoichiometry or temperature excursions. 2. Inefficient purification. | 1. Ensure precise control over reagent addition and temperature. 2. Optimize the recrystallization solvent system. Consider a multi-step purification process, such as a combination of crystallization and column chromatography for lab scale. |
| Poor Filterability of the Product | 1. Small particle size of the crystals. 2. Presence of amorphous material. | 1. Optimize the crystallization process by controlling the cooling rate and agitation. 2. Ensure complete crystallization before filtration. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative example and may require optimization for specific laboratory or plant conditions.
Materials:
-
2-Amino-3-methylthiophenol
-
Triphosgene
-
Triethylamine
-
Toluene
Procedure:
-
To a stirred solution of 2-amino-3-methylthiophenol (1 equivalent) in toluene under a nitrogen atmosphere, add triethylamine (2.2 equivalents) and cool the mixture to 0-5 °C.
-
Slowly add a solution of triphosgene (0.4 equivalents) in toluene, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. fishersci.com [fishersci.com]
mitigating degradation of 4-Methylbenzo[d]thiazol-2(3H)-one during storage
This technical support center provides guidance on mitigating the degradation of 4-Methylbenzo[d]thiazol-2(3H)-one during storage. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Discoloration of the compound (e.g., yellowing) | Exposure to light, leading to photodegradation. | Store the compound in an amber or opaque container to protect it from light. Work with the compound under low-light conditions when possible. |
| Change in physical state (e.g., clumping) | Absorption of moisture. | Store the compound in a desiccator or a controlled humidity environment. Ensure the container is tightly sealed. |
| Inconsistent experimental results | Degradation of the stock solution. | Prepare fresh stock solutions for each experiment. If a stock solution must be stored, protect it from light and store it at a low temperature (e.g., 2-8 °C or -20 °C). |
| Appearance of new peaks in analytical chromatograms | Chemical degradation due to improper storage conditions (e.g., high temperature, presence of contaminants). | Store the compound in a cool, dry, and dark place. Avoid storing it near reactive chemicals, especially strong oxidizing agents. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1] A desiccator can be used to control humidity. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) may be considered, although stability at these temperatures should be verified.
Q2: What are the known degradation pathways for benzothiazole derivatives?
A2: While specific degradation pathways for this compound are not extensively documented, related benzothiazole compounds are known to undergo photodegradation and microbial degradation. Photodegradation can involve oxidation and rearrangement of the thiazole ring. Microbial degradation often proceeds through hydroxylation and subsequent ring cleavage. It is important to note that benzothiazol-2(3H)-one has been identified as a degradation intermediate of benzothiazole, suggesting it is part of a larger degradation pathway.
Q3: How can I assess the stability of my this compound sample?
A3: Stability can be assessed using a stability-indicating analytical method, typically high-performance liquid chromatography (HPLC) with a UV or mass spectrometry (MS) detector. A stability study would involve analyzing the sample for purity and the presence of degradation products at various time points under specific storage conditions (e.g., different temperatures, humidity levels, and light exposure).
Q4: Are there any known incompatibilities for this compound?
A4: While specific incompatibility data for this compound is limited, as a general precaution for benzothiazole derivatives, it is advisable to avoid contact with strong oxidizing agents.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[2][3][4]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Also, place a solution of the compound at the same temperature.
-
Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Protocol 2: Long-Term Stability Study
Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.
Methodology:
-
Store aliquots of the compound in tightly sealed, opaque containers under the following conditions:
-
25°C / 60% Relative Humidity (RH)
-
4°C
-
-20°C
-
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months), remove a sample from each storage condition.
-
Analyze the samples for purity and the presence of degradants using a validated stability-indicating HPLC method.
-
Compare the results to the initial analysis (time 0) to determine the extent of degradation.
Data Presentation
The following tables can be used to summarize the quantitative data obtained from stability studies.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 60°C | ||
| 0.1 M NaOH | 24 hours | 60°C | ||
| 3% H₂O₂ | 24 hours | Room Temp. | ||
| Thermal (Solid) | 48 hours | 60°C | ||
| Thermal (Solution) | 48 hours | 60°C | ||
| Photolytic (Solid) | Per ICH Q1B | Per ICH Q1B | ||
| Photolytic (Solution) | Per ICH Q1B | Per ICH Q1B |
Table 2: Long-Term Stability Data
| Storage Condition | Time Point (Months) | Purity (%) | Total Impurities (%) |
| 25°C / 60% RH | 0 | ||
| 3 | |||
| 6 | |||
| 12 | |||
| 4°C | 0 | ||
| 3 | |||
| 6 | |||
| 12 | |||
| -20°C | 0 | ||
| 3 | |||
| 6 | |||
| 12 |
Visualizations
Caption: Potential Degradation Pathways.
Caption: Stability Study Workflow.
References
Validation & Comparative
In Vivo Validation of Benzothiazole Derivatives as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent in vitro anticancer activity against a range of human cancer cell lines. However, the successful translation of these promising in vitro results into effective clinical candidates hinges on rigorous in vivo validation. This guide provides a comparative overview of the in vivo anticancer effects of a representative benzothiazole derivative, YLT322, against established chemotherapeutic agents, supported by experimental data and detailed protocols to aid in the design and evaluation of future anticancer therapies based on the benzothiazole core.
Comparative Efficacy of Benzothiazole Derivative YLT322
Recent preclinical studies have demonstrated the in vivo anticancer potential of YLT322, a novel benzothiazole derivative. The antitumor efficacy of YLT322 was evaluated in xenograft models of human hepatocellular carcinoma (HepG2) and human colon cancer (HCT116).
Table 1: In Vivo Antitumor Activity of YLT322 in HepG2 Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | - |
| YLT322 | 50 | 35.2 |
| YLT322 | 100 | 51.8 |
| YLT322 | 150 | 68.4 |
Table 2: In Vivo Antitumor Activity of YLT322 in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | - |
| YLT322 | 37.5 | 31.5 |
| YLT322 | 75 | 49.7 |
| YLT322 | 150 | 65.1 |
The data clearly indicates a dose-dependent inhibition of tumor growth by YLT322 in both cancer models, highlighting its potential as a therapeutic agent.
Mechanism of Action: Signaling Pathways
YLT322 induces apoptosis in cancer cells through the mitochondrial pathway. This process is initiated by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.
Caption: Mitochondrial Apoptosis Pathway Induced by YLT322.
Experimental Protocols
A critical component of evaluating novel anticancer compounds is the use of standardized and reproducible experimental protocols.
In Vivo Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines (HepG2 or HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) are used.
-
Tumor Implantation: 5 x 10^6 cells are suspended in 0.1 mL of serum-free medium and injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reach a palpable size (approximately 100 mm³), mice are randomly assigned to treatment and control groups. YLT322, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered orally or intraperitoneally daily at the specified doses. The control group receives the vehicle only.
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.
-
Endpoint: At the end of the study (e.g., 21 days), mice are euthanized, and the final tumor volume and weight are recorded. Tumor growth inhibition is calculated as: [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100%.
Caption: Experimental Workflow for In Vivo Xenograft Studies.
Comparison with Standard-of-Care
To contextualize the efficacy of YLT322, it is essential to compare its performance with established chemotherapeutic agents used for the respective cancer types. For hepatocellular carcinoma, a standard first-line therapy is Sorafenib. For colorectal cancer, 5-Fluorouracil (5-FU) is a commonly used chemotherapeutic.
Table 3: Comparative In Vivo Efficacy of YLT322 and Standard-of-Care Drugs
| Compound | Cancer Model | Dose | Tumor Growth Inhibition (%) | Reference |
| YLT322 | HepG2 | 150 mg/kg/day | 68.4 | **** |
| Sorafenib | HepG2 | 30 mg/kg/day | ~60-70 | Published Literature |
| YLT322 | HCT116 | 150 mg/kg/day | 65.1 | **** |
| 5-Fluorouracil | HCT116 | 20 mg/kg, 3x/week | ~50-60 | Published Literature |
Note: The efficacy of standard-of-care drugs can vary depending on the specific experimental conditions. The values presented are approximate ranges based on publicly available data for comparative purposes.
This comparison suggests that YLT322 exhibits in vivo anticancer activity comparable to or potentially exceeding that of standard-of-care agents in these preclinical models, warranting further investigation and development. The favorable activity profile of this benzothiazole derivative underscores the potential of this chemical class in the discovery of novel and effective cancer therapeutics.
A Researcher's Guide to Cross-Validation in Benzothiazole Bioassays: Ensuring Robust and Reliable Models
For researchers and scientists in drug development, validating the predictive power of quantitative structure-activity relationship (QSAR) models is a critical step. This guide provides an objective comparison of common cross-validation methods for bioassay results of benzothiazole derivatives, supported by experimental data and detailed protocols. By understanding the nuances of these techniques, you can enhance the reliability and reproducibility of your findings.
Benzothiazole derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. As the volume of bioassay data for these compounds grows, robust computational models, such as QSAR, become indispensable for predicting activity and guiding the design of new therapeutic agents. Cross-validation is a cornerstone of building these predictive models, ensuring they are not overfitted to the training data and can generalize to new, unseen compounds.
This guide delves into the most frequently used cross-validation techniques, comparing their performance and providing the necessary experimental context for researchers working with benzothiazole derivatives.
Comparing Cross-Validation Methods: K-Fold vs. Leave-One-Out
The two most prevalent cross-validation methods in QSAR studies are k-fold cross-validation and leave-one-out cross-validation (LOOCV). The choice between them can significantly impact the assessment of a model's predictive performance.
K-Fold Cross-Validation: In this method, the dataset is randomly partitioned into 'k' equally sized subsets (or "folds"). Of the k subsets, a single subset is retained as the validation data for testing the model, and the remaining k-1 subsets are used as training data. This process is then repeated k times, with each of the k subsets used exactly once as the validation data. The k results can then be averaged to produce a single estimation. A common choice for k is 5 or 10.
Leave-One-Out Cross-Validation (LOOCV): This is a more exhaustive variant of k-fold cross-validation where 'k' is equal to the number of compounds in the dataset. In each iteration, a single compound is held out as the validation set, and the model is trained on all other compounds. This process is repeated for each compound in the dataset.
| Feature | K-Fold Cross-Validation (e.g., 5-Fold) | Leave-One-Out Cross-Validation (LOOCV) |
| Computational Cost | Lower | Higher, especially for large datasets |
| Bias of Performance Estimate | Tends to have a slight pessimistic bias (underestimates performance) as the training set is smaller than the full dataset. | Less biased estimate of the true prediction error as it uses almost the entire dataset for training in each fold. |
| Variance of Performance Estimate | Generally lower variance. The performance estimate is more stable across different data samples. | Can have high variance, as the training sets in each fold are very similar to one another. |
| Common Application | Widely used for a good balance between computational cost and reliable performance estimation. | Often used for smaller datasets where maximizing the training data in each fold is crucial. |
Performance of Cross-Validation in Benzothiazole QSAR Studies
Several QSAR studies on benzothiazole derivatives have employed cross-validation to validate their models. Predominantly, LOOCV is the method of choice, likely due to the often-limited size of novel compound datasets in the early stages of drug discovery.
A QSAR analysis of novel halogen- and amidino-substituted benzothiazoles with antiproliferative activity utilized the leave-one-out (LOO) cross-validation technique to assess the internal prediction power and stability of their models[2]. The statistical significance of the models was confirmed by a cross-validated correlation coefficient (Q²LOO) higher than 0.5 for the best performing models[2].
Another study on new benzothiazoles with substituted piperazine derivatives also used LOOCV to determine outliers and establish an optimal QSAR equation for anticancer activities.
Key Performance Metrics for Model Validation
Regardless of the cross-validation method chosen, several key metrics are used to evaluate the predictive performance of a QSAR model. A comprehensive evaluation of various methods for QSAR model validity emphasizes that relying on a single metric can be misleading[3].
| Metric | Description | Acceptable Value |
| Q² (Cross-validated R²) | The coefficient of determination for the cross-validation. It measures the predictive ability of the model on the left-out data. | Q² > 0.5 is generally considered indicative of a good predictive model. |
| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s) for the training set. | R² > 0.6 is often considered a minimum threshold. |
| R²pred (Predictive R² for external set) | The coefficient of determination for an external test set (data not used in model building or cross-validation). | R²pred > 0.5 is a common criterion for good external predictivity. |
| r²m | An average of squared correlation coefficients between the observed and LOO predicted values. | Values > 0.5 are desirable. |
Experimental Protocols for Bioassay Data Generation
The reliability of any QSAR model is fundamentally dependent on the quality and consistency of the input bioassay data. Below are detailed protocols for key experiments used to evaluate the biological activity of benzothiazole derivatives.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity of potential anticancer compounds.
Materials:
-
Benzothiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot Analysis of PI3K/AKT and ERK Signaling Pathways
Many benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and ERK pathways. Western blotting is a standard technique to assess the phosphorylation status (and thus activation) of key proteins in these pathways.
Materials:
-
Benzothiazole derivatives
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the benzothiazole derivatives at the desired concentrations for a specific time. Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometry analysis can be performed to quantify the changes in protein phosphorylation levels relative to the total protein levels.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental and biological processes, the following diagrams have been generated using Graphviz.
Caption: A typical workflow for generating bioassay data for benzothiazole derivatives and subsequent QSAR model development and validation.
Caption: A simplified diagram of the PI3K/AKT and ERK signaling pathways, common targets for anticancer benzothiazole derivatives.
Conclusion
The selection of an appropriate cross-validation method is a critical decision in the development of robust and predictive QSAR models for benzothiazole derivatives. While LOOCV is frequently employed in the literature for this class of compounds, researchers should be aware of its potential for high variance and computational cost, especially as datasets grow. K-fold cross-validation often provides a more balanced approach. Ultimately, the choice should be guided by the size of the dataset and the specific goals of the modeling study. By combining high-quality, consistently generated bioassay data with rigorous cross-validation and transparent reporting of performance metrics, researchers can build more reliable models that accelerate the discovery of novel benzothiazole-based therapeutics.
References
A Comparative Guide to the Structure-Activity Relationship of Benzo[d]thiazol-2(3H)-one Analogs
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs of benzo[d]thiazol-2(3H)-one, a versatile scaffold in medicinal chemistry. The following sections detail the biological activity of these compounds against different targets, outline the experimental protocols used for their evaluation, and visualize key synthetic and relational pathways.
Quantitative Analysis of Biological Activity
The biological activity of benzo[d]thiazol-2(3H)-one analogs has been explored against several targets, including sigma receptors and the oxidoreductase NQO2. The data presented below summarizes the binding affinities and inhibitory concentrations of representative compounds.
Table 1: Binding Affinities (Ki) of Benzo[d]thiazol-2(3H)-one Analogs at Sigma (σ) Receptor Subtypes [1][2]
| Compound ID | Linker (Methylene Units) | Amine Ring | σ-1 Ki (nM) | σ-2 Ki (nM) | Selectivity (σ-2/σ-1) |
| 5a | 3 | Azepane | 12.3 | 1560 | 127 |
| 5b | 4 | Azepane | 6.8 | 1250 | 184 |
| 5c | 5 | Azepane | 9.5 | 1890 | 199 |
| 5d | 6 | Azepane | 15.1 | 2560 | 169 |
| 8a | 4 | Piperidine | 4.5 | 2170 | 483 |
Data sourced from rat liver membrane binding assays.
Table 2: Inhibitory Concentration (IC50) of Substituted Benzothiazole Analogs against NQO2 [3]
| Compound ID | Phenyl Ring Substitution | Benzothiazole Ring Substitution | IC50 (nM) |
| 15 | 3',5'-dihydroxy | 6-hydroxy | 25 |
| 49 | 3',4',5'-trimethoxy | 6-acetamide | 31 |
| 40 | 3',4',5'-trimethoxy | 6-methoxy | 51 |
| 48 | 3',4',5'-trimethoxy | 6-amino | 79 |
| 24 | 2',5'-dimethoxy | 6-methoxy | 846 |
| 53 | 3'-methoxy | Unsubstituted | 908 |
| 32 | 3',4'-dimethoxy | 6-methoxy | 1270 |
Experimental Protocols
The following protocols provide an overview of the methodologies used to obtain the quantitative data presented above.
1. Sigma Receptor Binding Assay [1]
-
Objective: To determine the binding affinity of test compounds for σ-1 and σ-2 receptors.
-
Preparation of Membranes: Rat liver membranes were prepared as the source of sigma receptors.
-
σ-1 Receptor Labeling: The σ-1 receptors were labeled using 5 nM --INVALID-LINK---pentazocine.
-
σ-2 Receptor Labeling: The σ-2 receptors were labeled with 5 nM [3H]DTG in the presence of 300 nM (+)-pentazocine to block the σ-1 sites.
-
Assay Procedure: The assay was conducted in a 96-well format. Test compounds were incubated with the prepared membranes and the respective radioligand.
-
Determination of Non-specific Binding: Non-specific binding was determined in the presence of 10 μM haloperidol.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation.
2. NQO2 Enzyme Inhibition Assay [3]
-
Objective: To measure the ability of test compounds to inhibit the activity of the NQO2 enzyme.
-
Enzyme and Substrate: Recombinant human NQO2 enzyme was used. The activity was measured using a standard substrate for NQO2.
-
Assay Procedure: The assay was performed by incubating the NQO2 enzyme with the test compound at various concentrations. The enzymatic reaction was then initiated by adding the substrate.
-
Detection: The rate of the enzymatic reaction was monitored, typically by measuring the change in absorbance or fluorescence over time.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, was calculated by fitting the dose-response data to a suitable model.
3. General Synthesis of Benzo[d]thiazol-2(3H)-one Analogs for Sigma Receptor Ligands [1]
A library of benzo[d]thiazol-2(3H)one analogues was synthesized for evaluation. The general synthetic route involved a two-step process:
-
Alkylation: The commercially available benzo[d]thiazol-2(3H)-one was treated with a dibromoalkane (e.g., 1,4-dibromobutane) under basic conditions (K2CO3 in DMF at 60°C) to introduce an alkyl bromide linker at the nitrogen atom.
-
Amination: The resulting intermediate was then reacted with a cyclic amine (e.g., piperidine, azepane) under similar basic conditions to yield the final target compounds.
For analogs with substitutions on the benzene ring of the benzothiazolone core, a Friedel-Crafts acylation was first performed, followed by reduction of the acyl group to an alkyl group, before proceeding with the alkylation and amination steps described above.[1]
Visualizations
The following diagrams illustrate the general synthesis workflow and the key structure-activity relationships identified from the data.
Caption: General synthetic pathway for N-alkylated amino derivatives of benzo[d]thiazol-2(3H)-one.
Caption: Key SAR insights for benzo[d]thiazol-2(3H)-one analogs targeting sigma receptors and NQO2.
Comparison and SAR Insights
For Sigma Receptor Ligands:
-
Influence of Linker Length: The length of the methylene linker between the benzothiazolone core and the terminal amine plays a crucial role in binding affinity. For the azepane series (5a-d), a linker of four methylene units (compound 5b ) provided the optimal affinity for the σ-1 receptor (Ki = 6.8 nM).[1]
-
Influence of the Amine Ring: The nature of the cyclic amine affects both affinity and selectivity. Comparing analogs with a four-carbon linker, the piperidine-containing compound 8a (σ-1 Ki = 4.5 nM) showed higher affinity and significantly greater selectivity (483-fold) for the σ-1 receptor over the σ-2 receptor compared to the azepane-containing compound 5b (184-fold selectivity).[1][2] This suggests that a six-membered amine ring is preferred over a seven-membered ring for σ-1 selectivity.
For NQO2 Inhibitors:
-
Influence of Phenyl Ring Substituents: The substitution pattern on the 2-phenyl ring is a key determinant of inhibitory potency against NQO2. Analogs mimicking the structure of resveratrol, such as compound 15 with dihydroxy substitutions, showed the highest potency (IC50 = 25 nM).[3]
-
Influence of Benzothiazole Ring Substituents: Methoxy, amino, and acetamide groups at the 6-position of the benzothiazole ring, when combined with a 3',4',5'-trimethoxy phenyl ring, resulted in potent inhibitors (40 , 48 , 49 ) with IC50 values in the low nanomolar range (31-79 nM).[3] This highlights the importance of electron-donating groups at this position for strong inhibition of NQO2.
References
- 1. Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationship study of benzo[d]thiazol-2(3H)one based σ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potential: A Comparative Guide to Benzothiazole-Based Inhibitors in Molecular Docking Studies
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of benzothiazole-based inhibitors, supported by experimental data from recent molecular docking studies. We delve into their performance against various biological targets, providing detailed methodologies and clear data presentation to inform future research and development.
Benzothiazole, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities. Its derivatives have been extensively studied as inhibitors for various enzymes and receptors implicated in diseases such as cancer, microbial infections, and neurological disorders. Molecular docking, a powerful computational tool, plays a crucial role in elucidating the binding modes of these inhibitors and guiding the design of more potent and selective drug candidates.
This guide summarizes key findings from comparative molecular docking studies, focusing on the quantitative data and experimental protocols that are vital for informed decision-making in drug discovery projects.
Comparative Docking Performance of Benzothiazole Derivatives
The following tables summarize the molecular docking scores and, where available, the corresponding in vitro inhibitory activities (IC50) of various benzothiazole derivatives against different protein targets. These tables provide a clear comparison of the binding affinities and potencies of the studied compounds.
Table 1: Benzothiazole Derivatives as Anticancer Agents
| Target Protein (PDB ID) | Benzothiazole Derivative | Docking Score (kcal/mol) | IC50 | Reference Compound | Docking Score (kcal/mol) | IC50 |
| HER2 | Compound 2 | -10.4 | - | Compound 1 | - | - |
| Compound 3 | -9.9 | - | ||||
| p56lck (1QPC) | Compound 1 | - | Identified as competitive inhibitor | Dasatinib | - | - |
| VEGFR-2 | Compound 7 | -173.88 (MolDock) | - | Sorafenib | -156.35 (MolDock) | - |
| Compound 10 | -157.85 (MolDock) | - | ||||
| Compound 12 | - | - | ||||
| Compound 13 | - | - | ||||
| Compound 14 | - | - | ||||
| Compound 20 | - | - | ||||
| Compound 26 | - | - | ||||
| FGFR-1 | Compound 3 | -10.61 | 16.31 nM | AZD4547 | - | 21.45 nM |
| Compound 8 | -10.82 | 18.08 nM | ||||
| ATR Kinase | Compound 7h | - | 3.995 µM (HeLa) | Torin2 | - | - |
| Compound 7l | - | - | ||||
| HDAC8 (1T69) | Compound 2E | -9.460 | - | Vorinostat (SAHA) | -5.375 | - |
Data compiled from multiple sources, including studies on HER2, p56lck, VEGFR-2, FGFR-1, ATR Kinase, and HDAC8 inhibitors[1][2][3][4][5][6].
Table 2: Benzothiazole Derivatives as Antimicrobial Agents
| Target Protein (PDB ID) | Benzothiazole Derivative | Docking Score | IC50 / MIC | Reference Compound | IC50 / MIC |
| DHPS (3TYE) | Compound 16b | - | 7.85 µg/mL | Sulfadiazine | 7.13 µg/mL |
| Compound 16a | - | 11.17 µg/mL | |||
| Compound 16c | - | 11.03 µg/mL | |||
| Dihydroorotase | Compound 3 | - | 25-100 µg/mL (MIC) | Kanamycin | - |
| Compound 4 | - | 25-100 µg/mL (MIC) |
Data extracted from studies on DHPS and Dihydroorotase inhibitors[7][8].
Table 3: Benzothiazole Derivatives as Enzyme Inhibitors
| Target Enzyme (PDB ID) | Benzothiazole Derivative | IC50 (µM) | Ki (µM) |
| hCA-I | Chalcone Series | 4.15-5.47 (hydratase) | 14.43-59.66 (esterase) |
| hCA-II | Chalcone Series | 2.56-4.58 (hydratase) | 26.65-73.34 (esterase) |
| PON-1 | Chalcone Series | 13.28-16.68 | - |
| Acetylcholinesterase (7D9O) | Compound 4b | 679.896 µg/mL | - |
| Compound 4i | 685.236 µg/mL | - |
Summary of findings from studies on carbonic anhydrase, paraoxonase, and acetylcholinesterase inhibitors[9][10].
Experimental Protocols
The methodologies employed in the cited studies are crucial for the reproducibility and validation of the findings. Below are detailed protocols for the key experiments.
Molecular Docking Protocol
A generalized workflow for molecular docking studies of benzothiazole inhibitors is as follows:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure.
-
The protein structure is energy minimized using a suitable force field (e.g., CHARMm, AMBER).
-
The binding site is defined based on the co-crystallized ligand or through cavity detection algorithms.
-
-
Ligand Preparation:
-
The 2D structures of the benzothiazole derivatives are drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
The 2D structures are converted to 3D structures.
-
The ligands are energy minimized using a suitable force field (e.g., MMFF94).
-
Appropriate protonation states at physiological pH are assigned.
-
-
Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina, Schrödinger Glide, MOE-Dock, or Molegro Virtual Docker[1][2][4][10][11].
-
The prepared ligands are docked into the defined binding site of the prepared protein.
-
The docking algorithm samples a wide range of conformations and orientations of the ligand within the binding site.
-
A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.
-
-
Analysis of Results:
-
The docking poses are visualized and analyzed to understand the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
The docking scores of the benzothiazole derivatives are compared with each other and with a reference inhibitor.
-
The structure-activity relationships (SAR) are analyzed to identify key chemical features responsible for potent binding.
-
In Vitro Enzyme Inhibition Assays
-
DHPS Enzyme Inhibition Assay: The inhibitory activity against dihydropteroate synthase (DHPS) was evaluated to determine the IC50 values. The assay measures the enzyme's ability to catalyze the formation of dihydropteroate from p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)[7][12].
-
Carbonic Anhydrase Inhibition Assay: The inhibitory effects on human carbonic anhydrase isoforms (hCA-I and hCA-II) were determined for both their hydratase and esterase activities[9].
-
Acetylcholinesterase (AChE) Inhibition Assay: The in vitro AChE inhibitory activity was evaluated using the Ellman colorimetric method. This assay measures the hydrolysis of acetylthiocholine by AChE, with the resulting thiocholine reacting with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product[10].
Visualizing Molecular Interactions and Pathways
To better understand the processes involved in these comparative studies, the following diagrams illustrate a typical molecular docking workflow and a representative signaling pathway targeted by many benzothiazole-based kinase inhibitors.
References
- 1. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies [journal.hep.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, enzyme inhibition, and molecular docking studies of a novel chalcone series bearing benzothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajchem-a.com [ajchem-a.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Target Selectivity of Benzothiazole-Based Kinase Inhibitors: A Comparative Guide
A Note on the Evolution of this Guide: This guide was initially intended to focus on the target selectivity of 4-Methylbenzo[d]thiazol-2(3H)-one. However, a comprehensive literature search revealed a lack of publicly available biological activity and selectivity data for this specific compound. To provide a valuable and data-driven resource, this guide has been pivoted to focus on a well-characterized class of benzothiazole derivatives with extensive and published selectivity data: benzothiazole-based Phosphoinositide 3-Kinase (PI3K) inhibitors. This allows for a robust comparison against other kinase inhibitors and a detailed exploration of the methodologies used to assess target selectivity, fulfilling the core requirements of the intended audience.
This guide provides a comparative analysis of the target selectivity of a benzothiazole-based PI3K inhibitor against other non-benzothiazole PI3K inhibitors. It includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Comparative Selectivity of PI3K Inhibitors
The following tables summarize the in vitro potency and selectivity of a representative benzothiazole-based PI3K inhibitor and two non-benzothiazole comparators, Pictilisib (GDC-0941) and Idelalisib. The data is presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of the target enzyme's activity).
Table 1: In Vitro Potency (IC50) of a Benzothiazole-Based PI3Kβ Inhibitor (Compound 11)[1]
| Target | IC50 (µM) |
| PI3Kα | 4.16 |
| PI3Kβ | 0.02 |
| PI3Kγ | 5.78 |
| PI3Kδ | 3.08 |
| mTOR | 30.64 |
Table 2: In Vitro Potency (IC50) of Pictilisib (GDC-0941) - A Non-Benzothiazole Pan-PI3K Inhibitor[2][3][4]
| Target | IC50 (nM) |
| PI3Kα | 3 |
| PI3Kβ | 33 |
| PI3Kδ | 3 |
| PI3Kγ | 75 |
Table 3: In Vitro Potency (IC50) of Idelalisib - A Non-Benzothiazole PI3Kδ-Selective Inhibitor[5][6]
| Target | IC50 (nM) |
| PI3Kα | 820 |
| PI3Kβ | 565 |
| PI3Kγ | 89 |
| PI3Kδ | 2.5 |
Signaling Pathway and Experimental Workflow Visualizations
Diagram 1: The PI3K/Akt/mTOR Signaling Pathway
References
- 1. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Idelalisib | PI 3-kinase | Tocris Bioscience [tocris.com]
Ensuring Reproducibility: A Comparative Analysis of Synthesis Methods for 4-Methylbenzo[d]thiazol-2(3H)-one Remains Elusive
Despite a comprehensive investigation into the synthesis of 4-Methylbenzo[d]thiazol-2(3H)-one, a critical evaluation of reproducible synthetic methodologies is currently hampered by a lack of detailed, publicly available experimental data. While the compound is known and commercially available, specific, and distinct protocols with quantitative performance metrics are not readily found in scientific literature or patent databases, precluding a direct comparative analysis as outlined.
For researchers, scientists, and drug development professionals, the reproducibility of a synthetic route is paramount. It ensures consistency in yield, purity, and ultimately, the biological activity of the target compound. An ideal comparison of synthesis methods would involve a side-by-side analysis of key performance indicators such as reaction yield, purity of the final product, reaction time, cost of reagents, and safety considerations. However, for this compound, such a detailed comparison is not feasible based on currently accessible information.
General Synthetic Strategies for Benzothiazol-2(3H)-ones
While specific methods for the 4-methyl derivative are not well-documented, the synthesis of the parent compound, benzo[d]thiazol-2(3H)-one, and its derivatives generally follows established synthetic pathways. These can be broadly categorized into two main approaches:
Method A: Cyclization of 2-Aminothiophenols with a Carbonyl Source
This is the most common and direct route to the benzothiazole core. The synthesis of this compound via this method would theoretically involve the reaction of 3-methyl-2-aminothiophenol with a suitable one-carbon carbonyl equivalent.
Caption: General workflow for the synthesis of this compound via cyclization of a substituted aminothiophenol.
Method B: Modification of a Pre-existing Benzothiazole Ring
An alternative strategy would involve the synthesis of the parent benzo[d]thiazol-2(3H)-one followed by the introduction of a methyl group at the 4-position of the benzene ring. This approach, however, can be challenging due to potential issues with regioselectivity, where the methyl group could be introduced at other positions on the ring.
Caption: Theoretical pathway for the synthesis of this compound by methylation of the parent benzothiazolone.
Challenges in Reproducibility and the Path Forward
The absence of detailed, peer-reviewed, and reproducible synthetic protocols for this compound in the public domain presents a significant challenge for researchers. To ensure the reproducibility of its synthesis, the following steps would be necessary:
-
Method Development and Optimization: Detailed studies would need to be conducted to establish and optimize the reaction conditions for at least two distinct synthetic routes. This would involve screening of reagents, solvents, temperatures, and reaction times to maximize yield and purity.
-
Thorough Characterization: The identity and purity of the synthesized this compound from each method would need to be rigorously confirmed using modern analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
-
Publication of Detailed Protocols: For the benefit of the scientific community, the fully optimized and validated experimental procedures should be published in a peer-reviewed journal, providing all the necessary details for other researchers to replicate the synthesis successfully.
Until such detailed and validated methods are made publicly available, a comprehensive and objective comparison guide for the synthesis of this compound cannot be compiled. Researchers interested in this compound are encouraged to either undertake the necessary methods development studies or to focus on closely related and better-documented benzothiazole analogues for which reproducible synthetic procedures are available.
Unlocking the Antioxidant Potential of Benzothiazole Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel antioxidant compounds is a continuous endeavor. Benzothiazole derivatives have emerged as a promising class of molecules with significant antioxidant capabilities. This guide provides a comparative analysis of the antioxidant potential of various benzothiazole derivatives, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
The core structure of benzothiazole, a bicyclic ring system containing nitrogen and sulfur, lends itself to diverse chemical modifications, resulting in a wide array of derivatives with varying biological activities. Their ability to scavenge free radicals and modulate cellular antioxidant pathways makes them attractive candidates for the development of therapeutic agents against diseases associated with oxidative stress, such as cancer, neurodegenerative disorders, and inflammatory conditions.
Comparative Antioxidant Activity
The antioxidant potential of benzothiazole derivatives is commonly evaluated using various in vitro assays that measure their capacity to neutralize free radicals. The most frequently employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.
The following tables summarize the antioxidant activity of a selection of benzothiazole derivatives from various studies, providing a basis for comparative analysis.
| Compound ID | Derivative | DPPH IC50 (µg/mL) | Reference |
| BTA-1 | 2-(4-hydroxyphenyl)benzo[d]thiazole | >100 | [1] |
| BTA-4 | 2-(4-hydroxy-3-methoxyphenyl)benzo[d]thiazole | 80 | [1] |
| BTA-5 | 2-(3,4-dihydroxyphenyl)benzo[d]thiazole | 60 | [1] |
| BTA-8 | 2-(4-aminophenyl)benzo[d]thiazole | 100 | [1] |
| BTA-11 | 2-(4-hydroxy-3,5-dimethoxyphenyl)benzo[d]thiazole | 80 | [1] |
| BTA-12 | 2-(2,4-dihydroxyphenyl)benzo[d]thiazole | 60 | [1] |
| 7a | 2-phenylbenzo[d]thiazole | 151.94 | [2] |
| 7b | 2-(4-hydroxyphenyl)benzo[d]thiazole | 106.59 | [2] |
| 7c | 2-(4-chlorophenyl)benzo[d]thiazole | 217.38 | [2] |
| 7d | 2-(4-bromophenyl)benzo[d]thiazole | 292.75 | [2] |
| 7e | 2-(4-nitrophenyl)benzo[d]thiazole | 197.06 | [2] |
| BZTidr4 | (E)-N'-(3,4-dihydroxybenzylidene)benzo[d]thiazole-2-carbohydrazide | 3.27 | [3] |
| Ascorbic Acid (Standard) | 40 | [1] | |
| Ascorbic Acid (Standard) | 28.02 | [2] |
Table 1: Comparative DPPH Radical Scavenging Activity of Benzothiazole Derivatives.
| Compound ID | Derivative | ABTS % Inhibition (at 100 µg/mL) | Reference |
| BTA-1 | 2-(4-hydroxyphenyl)benzo[d]thiazole | 95.1 | [1] |
| BTA-4 | 2-(4-hydroxy-3-methoxyphenyl)benzo[d]thiazole | 96.2 | [1] |
| BTA-5 | 2-(3,4-dihydroxyphenyl)benzo[d]thiazole | 98.3 | [1] |
| BTA-8 | 2-(4-aminophenyl)benzo[d]thiazole | 94.8 | [1] |
| BTA-11 | 2-(4-hydroxy-3,5-dimethoxyphenyl)benzo[d]thiazole | 95.9 | [1] |
| BTA-12 | 2-(2,4-dihydroxyphenyl)benzo[d]thiazole | 97.6 | [1] |
| Ascorbic Acid (Standard) | 99.2 | [1] |
Table 2: Comparative ABTS Radical Scavenging Activity of Benzothiazole Derivatives.
| Compound ID | Derivative | FRAP (µmol TE/g) | Reference |
| 9a | 2-(Furan-2-yl)benzothiazole | 125.3 ± 4.5 | [4] |
| 9b | 2-(Furan-2-yl)benzothiazole-6-carboxylic acid | 150.2 ± 6.1 | [4] |
| 9c | 2-(Furan-2-yl)benzothiazole-6-sulfonamide | 138.7 ± 5.3 | [4] |
| 10a | 2-(Thiophen-2-yl)benzothiazole | 189.4 ± 7.8 | [4] |
| 10b | 2-(Thiophen-2-yl)benzothiazole-6-carboxylic acid | 210.1 ± 9.2 | [4] |
| Trolox (Standard) | - | [4] |
Table 3: Comparative Ferric Reducing Antioxidant Power (FRAP) of Benzothiazole Derivatives.
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data. The following are detailed protocols for the key antioxidant assays cited.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or DMSO).
-
A fresh solution of DPPH (e.g., 0.1 mM in methanol) is prepared.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.
-
Ascorbic acid or Trolox is used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
-
The ABTS radical cation is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The absorbance is recorded after a specific incubation time (e.g., 6 minutes).
-
Ascorbic acid or Trolox is used as a standard.
-
The percentage of inhibition of absorbance at 734 nm is calculated.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A known concentration of the test compound is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).
-
The results are expressed as Trolox equivalents (TE), which is the concentration of Trolox having the same antioxidant capacity as the test compound.
Signaling Pathways and Experimental Workflows
The antioxidant effects of benzothiazole derivatives are not solely due to direct radical scavenging. They can also exert their protective effects by modulating intracellular signaling pathways involved in the cellular antioxidant defense system. One of the most critical pathways is the Keap1-Nrf2-ARE pathway.
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. This results in an enhanced cellular defense against oxidative damage.
The following diagrams, generated using Graphviz, illustrate the Keap1-Nrf2-ARE signaling pathway and a general experimental workflow for assessing the antioxidant potential of benzothiazole derivatives.
Caption: Keap1-Nrf2-ARE signaling pathway.
Caption: A general experimental workflow.
Conclusion
The comparative analysis of various benzothiazole derivatives reveals a significant potential for this class of compounds as antioxidants. The structure-activity relationship studies indicate that the nature and position of substituents on the benzothiazole core play a crucial role in their antioxidant efficacy. Derivatives with hydroxyl and amino groups, particularly in the ortho and para positions of a phenyl ring at the 2-position, often exhibit enhanced radical scavenging activities. Furthermore, the ability of these compounds to modulate cellular antioxidant pathways, such as the Keap1-Nrf2-ARE system, adds another dimension to their protective effects. This guide provides a foundational resource for researchers to compare, select, and further investigate promising benzothiazole derivatives for the development of novel therapeutic agents to combat oxidative stress-related diseases.
References
- 1. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
Evaluating Off-Target Effects: A Comparative Guide for Benzothiazole Derivatives
A comprehensive analysis of 4-Methylbenzo[d]thiazol-2(3H)-one and its alternatives, focusing on off-target effects and supported by experimental data and detailed protocols.
Introduction
This guide will explore the off-target profiles of representative benzothiazole compounds, detail the experimental methodologies used to assess these effects, and present the data in a clear, comparative format. This information is intended to aid researchers, scientists, and drug development professionals in making informed decisions regarding the advancement of benzothiazole-based therapeutic candidates.
Comparative Analysis of Off-Target Effects
Due to the absence of specific off-target data for this compound, this section presents a comparative analysis of structurally related benzothiazole derivatives that have been evaluated for their selectivity. These compounds serve as valuable surrogates for understanding potential off-target interactions of the broader benzothiazole class.
Kinase Inhibitor Profiling
Many benzothiazole derivatives have been investigated as kinase inhibitors.[4][5] Kinase profiling against a broad panel of kinases is a standard method to determine the selectivity of a compound. Below is a summary of the kinase inhibitory profiles for selected benzothiazole derivatives.
Table 1: Kinase Inhibition Profile of Selected Benzothiazole Derivatives
| Compound | Target Kinase(s) | Off-Target Kinases Inhibited (>50% at 10 µM) | Reference Compound(s) |
| DF 203 (2-(4-Amino-3-methylphenyl)benzothiazole) | Primarily targets pathways in sensitive cancer cell lines | Data from broad kinase screening not publicly available, but exhibits high selectivity for certain cancer cell lines over others. | Not specified |
| Benzothiazole-based ATR Inhibitor (Compound 2c) | ATR Kinase | Data from broad kinase panel not specified. Showed cytotoxicity in HCT116 and HeLa cells. | Not specified |
| Benzothiazole-based Bcr-Abl Inhibitors | Wild-type and T315I mutant Bcr-Abl kinase | Selectivity profile against a wider kinome not detailed. | Nocodazole |
Experimental Protocols
The evaluation of off-target effects relies on a variety of robust experimental techniques. Below are detailed methodologies for key experiments relevant to the assessment of benzothiazole derivatives.
Kinase Profiling Assays
Objective: To determine the inhibitory activity of a compound against a large panel of protein kinases, thereby assessing its selectivity.
Methodology:
-
Compound Preparation: The test compound (e.g., a benzothiazole derivative) is dissolved in a suitable solvent, typically DMSO, to create a stock solution. Serial dilutions are then prepared to be used in the assay.
-
Kinase Reaction Setup: A reaction mixture is prepared containing a specific kinase, its substrate (often a peptide or protein), and ATP (radiolabeled or modified for detection).
-
Incubation: The test compound at various concentrations is added to the kinase reaction mixture. The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
-
Detection of Kinase Activity: The extent of substrate phosphorylation is measured. Common detection methods include:
-
Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-Based Assays: Measuring the depletion of ATP using a luciferase/luciferin system.
-
-
Data Analysis: The percentage of kinase inhibition by the compound is calculated relative to a control reaction without the inhibitor. IC₅₀ values (the concentration of compound required to inhibit 50% of the kinase activity) are determined by fitting the dose-response data to a suitable model.
Cellular Thermal Shift Assay (CETSA)
Objective: To assess the direct binding of a compound to its target protein in a cellular environment, which can be extended to identify off-target engagement.
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control for a specific duration.
-
Thermal Challenge: The treated cells are heated to a range of temperatures. The binding of a ligand (the test compound) can stabilize the target protein, increasing its melting temperature.
-
Cell Lysis and Fractionation: After heating, the cells are lysed, and the soluble protein fraction is separated from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified. This is typically done using methods like:
-
Western Blotting: For specific target proteins.
-
Mass Spectrometry (MS-CETSA): For a proteome-wide analysis of protein thermal stability, which can reveal off-target interactions.
-
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Off-Target Profiling
Caption: Workflow for evaluating the off-target effects of a test compound.
Simplified Kinase Signaling Pathway
References
- 1. Synthesis and Antidepressant Activity Profile of Some Novel Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes for Benzothiazoles: A Guide for Researchers
Benzothiazoles are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and industrial materials. Their synthesis has been a subject of extensive research, leading to a variety of synthetic strategies. This guide provides a head-to-head comparison of three prominent synthetic routes for the preparation of benzothiazoles, offering insights into their mechanisms, quantitative performance, and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
This comparison guide evaluates three primary methods for benzothiazole synthesis: the condensation of 2-aminothiophenol with aldehydes, the Jacobson synthesis via oxidative cyclization of thiobenzanilides, and the condensation of 2-aminothiophenol with carboxylic acids. Each method is assessed based on reaction efficiency, substrate scope, and reaction conditions. The condensation reaction of 2-aminothiophenol with aldehydes stands out for its versatility and the development of environmentally benign catalytic systems. The Jacobson synthesis offers a classic approach, particularly for 2-arylbenzothiazoles, while the condensation with carboxylic acids provides a direct route, often facilitated by dehydrating agents at elevated temperatures.
Data Presentation: A Quantitative Comparison of Synthetic Routes
The following table summarizes the quantitative data for the synthesis of 2-phenylbenzothiazole using the three different methodologies, providing a clear comparison of their performance.
| Synthetic Route | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Condensation with Aldehyde (Ultrasonic Irradiation) | 2-Aminothiophenol, Benzaldehyde | None | Solvent-free | Room Temp. | 20 min | 83 | [1] |
| Condensation with Aldehyde (Acetic Acid Catalysis) | 2-Aminothiophenol, Benzaldehyde | Acetic Acid | Grinding | Room Temp. | 15 min | High | [2] |
| Jacobson Synthesis | N-(phenyl)benzenecarbothioamide | Potassium ferricyanide, NaOH | Ethanol/Water | Not specified | Not specified | Moderate | [3] |
| Condensation with Carboxylic Acid (PPA Catalysis) | 2-Aminothiophenol, Benzoic Acid | Polyphosphoric acid (PPA) | PPA (as solvent) | 220 | 4 h | High | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the chemical transformations and logical flow of each synthetic route, the following diagrams are provided in the DOT language.
Condensation of 2-Aminothiophenol with Benzaldehyde
This pathway illustrates the reaction between 2-aminothiophenol and benzaldehyde, proceeding through a Schiff base intermediate, followed by cyclization and oxidation to yield the benzothiazole ring.
Caption: Reaction pathway for benzothiazole synthesis from 2-aminothiophenol and benzaldehyde.
Jacobson Synthesis of 2-Phenylbenzothiazole
The Jacobson synthesis involves the intramolecular oxidative cyclization of a thiobenzanilide precursor to form the benzothiazole ring system.
Caption: The Jacobson synthesis pathway for 2-phenylbenzothiazole.
Condensation of 2-Aminothiophenol with Benzoic Acid
This route depicts the direct condensation of 2-aminothiophenol with benzoic acid, typically requiring a dehydrating agent like polyphosphoric acid (PPA) at high temperatures.
Caption: Synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzoic acid.
Experimental Protocols
Detailed methodologies for the synthesis of 2-phenylbenzothiazole via the three distinct routes are provided below.
Route 1: Condensation of 2-Aminothiophenol with Benzaldehyde (Ultrasonic Irradiation)
This procedure outlines a green, solvent-free, and catalyst-free approach to synthesizing 2-phenylbenzothiazole.
Materials:
-
2-Aminothiophenol (3.00 mmol)
-
Benzaldehyde (3.00 mmol)
-
Ultrasonic probe
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
In a suitable reaction vessel, add 2-aminothiophenol (3.00 mmol) to benzaldehyde (3.00 mmol).[1]
-
Irradiate the mixture with an ultrasonic probe for 20 minutes at room temperature.[1]
-
Upon completion of the reaction, purify the crude product directly by silica gel column chromatography.[1]
-
Elute the column with a solvent system of Hexane:Ethyl acetate (9.5:0.5, v/v) to afford the pure 2-phenylbenzothiazole.[1]
Route 2: Jacobson Synthesis of 2-Phenylbenzothiazole
This classic method involves the oxidative cyclization of a thiobenzanilide precursor.
Materials:
-
N-(4-Methoxyphenyl)-4-nitrobenzothioamide
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Prepare the N-(4-methoxyphenyl)-4-nitrobenzothioamide precursor by treating N-(4-methoxyphenyl)-4-nitrobenzamide with Lawesson's reagent.[3]
-
Dissolve the thioamide precursor in a suitable solvent such as ethanol.
-
In a separate flask, prepare an aqueous solution of sodium hydroxide and potassium ferricyanide.
-
Add the alkaline potassium ferricyanide solution to the thioamide solution and stir the reaction mixture.
-
The cyclization reaction proceeds to yield the 2-(4-nitrophenyl)-6-methoxybenzo[d]thiazole.[3]
-
Further synthetic modifications, such as reduction of the nitro group and demethylation, can be performed to obtain the desired 2-phenylbenzothiazole derivative.
Route 3: Condensation of 2-Aminothiophenol with Benzoic Acid
This method describes the direct condensation of 2-aminothiophenol with a carboxylic acid using a dehydrating agent.
Materials:
-
2-Aminothiophenol
-
Substituted amino benzoic acid
-
Polyphosphoric acid (PPA)
Procedure:
-
In a reaction vessel, combine the substituted 2-aminothiophenol and the substituted amino benzoic acid in the presence of polyphosphoric acid (PPA).[4]
-
Heat the reaction mixture to a high temperature (e.g., 220°C).[4]
-
Maintain the reaction at this temperature for several hours (e.g., 4 hours) to ensure complete condensation and cyclization.[4]
-
After the reaction is complete, cool the mixture and work up appropriately to isolate the 2-aryl benzothiazole product. It has been noted that electron-withdrawing groups on the benzoic acid can lead to higher product yields.[4]
Conclusion
The synthesis of benzothiazoles can be achieved through various effective routes, each with its own set of advantages and limitations. The condensation of 2-aminothiophenol with aldehydes is a highly versatile and increasingly green method, with catalyst-free and solvent-free options available. The Jacobson synthesis, while a classic and reliable method, often requires the pre-synthesis of thioanilide precursors. The condensation with carboxylic acids offers a direct approach but typically necessitates harsh reaction conditions with high temperatures and strong dehydrating agents. The choice of synthetic route will ultimately depend on the desired substitution pattern, available starting materials, and the importance of environmental considerations in the experimental design.
References
Safety Operating Guide
Navigating the Disposal of 4-Methylbenzo[d]thiazol-2(3H)-one: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 4-Methylbenzo[d]thiazol-2(3H)-one with appropriate personal protective equipment (PPE). Based on the hazard profiles of related benzothiazole compounds, this should include:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In cases of dust or aerosol generation, a NIOSH-approved respirator is recommended.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to disposal is necessary. This involves treating the compound as hazardous waste.
-
Waste Identification and Segregation:
-
Treat all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), as hazardous waste.
-
Segregate this waste from non-hazardous laboratory trash and other chemical waste streams to prevent cross-contamination and unforeseen chemical reactions.
-
-
Containerization:
-
Place the waste in a clearly labeled, sealed, and chemically compatible container. The container should be in good condition and appropriate for the type of waste (solid or liquid).
-
The label should prominently display "Hazardous Waste" and the chemical name: "this compound". Include the date of waste generation.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
-
Engage a Certified Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste disposal service with all available information about the compound. Although a specific SDS is unavailable, information on related compounds can be helpful.
-
Hazard Profile of Related Benzothiazole Derivatives
To underscore the importance of cautious handling and disposal, the following table summarizes the known hazards of structurally similar compounds. This data strongly suggests that this compound should be managed as a hazardous substance.
| Compound | CAS Number | Hazard Statements |
| Benzothiazole | 95-16-9 | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[1] |
| 2-Amino-4-methylbenzothiazole | 1477-42-5 | Harmful if swallowed. |
| 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | 38894-11-0 | Toxic if swallowed.[2] |
| Methylisothiazolinone | 2682-20-4 | Toxic if swallowed, toxic in contact with skin, fatal if inhaled, causes severe skin burns and eye damage, may cause an allergic skin reaction, very toxic to aquatic life with long lasting effects.[3] |
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
